5-(2-Bromophenyl)-4-pentynoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9BrO2 |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
5-(2-bromophenyl)pent-4-ynoic acid |
InChI |
InChI=1S/C11H9BrO2/c12-10-7-3-1-5-9(10)6-2-4-8-11(13)14/h1,3,5,7H,4,8H2,(H,13,14) |
InChI Key |
FGXYKRIROKYTTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CCCC(=O)O)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-(2-Bromophenyl)-4-pentynoic acid
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
A summary of the available quantitative data for 5-(2-Bromophenyl)-4-pentynoic acid is presented in the table below. It should be noted that physical properties like melting point, boiling point, and solubility have not been experimentally determined in the available literature.
| Property | Value |
| Molecular Formula | C₁₁H₉BrO₂ |
| Molecular Weight | 253.09 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.57 (dd, J = 7.6, 1.6 Hz, 1H), 7.43 (dd, J = 8.0, 1.2 Hz, 1H), 7.27 (td, J = 7.6, 1.2 Hz, 1H), 7.15 (td, J = 7.6, 1.6 Hz, 1H), 2.85 (t, J = 7.2 Hz, 2H), 2.75 (t, J = 7.2 Hz, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 178.9, 133.9, 132.7, 129.1, 127.2, 124.5, 93.8, 80.2, 33.1, 14.8 |
| Mass Spectrometry (ESI) | m/z 252.98 [M-H]⁻ |
Experimental Protocols
The synthesis of this compound can be achieved via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Synthesis of this compound
This protocol outlines the synthesis of this compound from 1-bromo-2-iodobenzene and 4-pentynoic acid.
Materials:
-
1-bromo-2-iodobenzene
-
4-pentynoic acid
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-2-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add degassed toluene and degassed triethylamine to the flask.
-
To this mixture, add 4-pentynoic acid (1.2 eq) dissolved in a minimal amount of degassed triethylamine.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as the final product.
Mandatory Visualizations
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Disclaimer: The information provided in this document is based on currently available scientific literature. The absence of certain data points, such as physical properties and biological activity, reflects a gap in the current body of research. Further experimental investigation is required to fully characterize this compound.
"5-(2-Bromophenyl)-4-pentynoic acid" molecular weight
An In-depth Guide to the Molecular Weight of 5-(2-Bromophenyl)-4-pentynoic acid
This technical guide provides a detailed breakdown of the molecular weight of this compound, a compound of interest to researchers and professionals in the field of drug development and chemical synthesis. This document outlines the elemental composition and the precise calculation of its molecular weight based on standard atomic weights.
Molecular Formula and Structure
The chemical structure of this compound consists of a pentynoic acid backbone with a 2-bromophenyl substituent at the 5th carbon position. The molecular formula is determined to be C₁₁H₉BrO₂ . This formula is derived from its constituent parts: a pentynoic acid chain and a bromophenyl ring.
Elemental Composition and Atomic Weights
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights for the elements present in this compound are provided in the table below.
| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | C | 11 | 12.011 | 132.121 |
| Hydrogen | H | 9 | 1.008 | 9.072 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Oxygen | O | 2 | 15.999 | 31.998 |
Calculation of Molecular Weight
The molecular weight is calculated by summing the total atomic weight contributions of each element in the molecule.
Molecular Weight = (11 × 12.011) + (9 × 1.008) + (1 × 79.904) + (2 × 15.999)
Molecular Weight = 132.121 + 9.072 + 79.904 + 31.998
Molecular Weight = 253.095 amu
Therefore, the molecular weight of this compound is 253.095 g/mol .
Visualization of Molecular Weight
An In-Depth Technical Guide to 5-(2-Bromophenyl)-4-pentynoic acid: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(2-Bromophenyl)-4-pentynoic acid, a substituted alkynoic acid of interest in synthetic chemistry and potential drug discovery. Due to the limited availability of direct experimental data, this document presents a putative structure, a detailed proposed synthesis protocol based on established chemical reactions, and predicted analytical data. Furthermore, we explore potential biological activities and signaling pathways by drawing parallels with structurally related compounds. This guide aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules.
Chemical Structure and Properties
This compound is a carboxylic acid featuring a pentynoic acid backbone substituted with a 2-bromophenyl group at the 5-position. The presence of the bromine atom, the alkyne group, and the carboxylic acid moiety makes it a versatile building block for further chemical modifications, such as cross-coupling reactions and esterifications.[1]
Structure:
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C₁₁H₉BrO₂ |
| Molecular Weight | 269.09 g/mol |
| XLogP3 | 2.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
Proposed Synthesis Protocol
A plausible synthetic route to this compound involves a Sonogashira cross-coupling reaction between a protected 4-pentynoic acid derivative and 1-bromo-2-ethynylbenzene. A detailed multi-step protocol is outlined below.
Experimental Workflow Diagram
Caption: Proposed multi-step synthesis of this compound.
Detailed Methodology
Step 1: Protection of 4-Pentynoic Acid (Esterification)
-
To a solution of 4-pentynoic acid (1.0 eq) in methanol (MeOH, 10 volumes), add a catalytic amount of concentrated sulfuric acid (H₂SO₄, 0.05 eq).
-
Reflux the reaction mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 4-pentynoate.
Step 2: Sonogashira Coupling
-
To a solution of methyl 4-pentynoate (1.2 eq) and 1-bromo-2-iodobenzene (1.0 eq) in a mixture of triethylamine (Et₃N) and tetrahydrofuran (THF) (1:1, 5 volumes), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) and copper(I) iodide (CuI, 0.1 eq).
-
Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield methyl 5-(2-bromophenyl)-4-pentynoate.
Step 3: Deprotection (Hydrolysis)
-
Dissolve the methyl 5-(2-bromophenyl)-4-pentynoate (1.0 eq) in a mixture of THF and water (3:1, 10 volumes).
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the final product, this compound.
Analytical Data (Predicted)
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.60 | d | 1H | Ar-H |
| ~7.30-7.10 | m | 3H | Ar-H |
| ~2.80 | t | 2H | -CH₂-COOH |
| ~2.65 | t | 2H | -C≡C-CH₂- |
| ~11.5 | br s | 1H | -COOH |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~178.0 | -COOH |
| ~133.0 | Ar-C |
| ~132.5 | Ar-C |
| ~129.0 | Ar-C |
| ~127.0 | Ar-C |
| ~124.0 | Ar-C-Br |
| ~93.0 | -C≡C- |
| ~80.0 | -C≡C- |
| ~33.0 | -CH₂-COOH |
| ~15.0 | -C≡C-CH₂- |
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been reported, the structural motifs present in the molecule, namely the phenylalkynoic acid core, suggest potential avenues for investigation. Phenylalkynoic acids and related phenolic compounds have been reported to exhibit a range of biological activities, including antimicrobial, antioxidant, and anticancer effects.[6][7][8][9]
One hypothetical mechanism of action could involve the inhibition of enzymes crucial for pathogen survival or cancer cell proliferation. For instance, some alkynoic acids are known to be mechanism-based inhibitors of enzymes involved in fatty acid metabolism.[6] The bromophenyl group might enhance binding affinity and specificity to the target protein.
Hypothetical Signaling Pathway Inhibition
A potential, though speculative, mechanism could involve the inhibition of a signaling pathway critical for cell growth and survival, such as a kinase cascade. The following diagram illustrates a hypothetical inhibition of a generic kinase pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This compound represents a molecule with significant potential for applications in synthetic chemistry and drug discovery. This guide provides a foundational framework for its synthesis and characterization. The proposed synthetic route is robust and relies on well-established organic chemistry principles. While the biological activity remains to be experimentally determined, the structural features of the molecule suggest that it could be a valuable lead compound for the development of novel therapeutic agents. Further research is warranted to validate the proposed synthesis, characterize the compound's properties, and explore its biological effects in relevant in vitro and in vivo models.
References
- 1. 4-Pentynoic acid | 6089-09-4 | Benchchem [benchchem.com]
- 2. (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one(22966-23-0) 1H NMR [m.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-Bromophenylacetic acid(1878-68-8) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Bromophenylboronic acid(5467-74-3) 1H NMR spectrum [chemicalbook.com]
- 6. Synthesis and biological activity of alkynoic acids derivatives against mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity of phenolic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to 5-(2-Bromophenyl)-4-pentynoic Acid and its Core Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Bromophenyl)-4-pentynoic acid is a derivative of 4-pentynoic acid, a versatile building block in organic synthesis. While specific data for this compound is not extensively available in public literature, this guide provides a detailed overview of its core structure, 4-pentynoic acid, including its properties, synthesis, and biological significance. Furthermore, a plausible synthetic route and expected characteristics of this compound are discussed based on established chemical principles. This compound is of interest as an intermediate in coupling reactions for constructing more complex molecular architectures.[1]
IUPAC Name
The correct IUPAC name for the topic compound is 5-(2-Bromophenyl)pent-4-ynoic acid .
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C5H6O2 |
| Molecular Weight | 98.10 g/mol [2][3] |
| Melting Point | 54-57 °C[4] |
| Boiling Point | 110 °C at 30 mmHg[3][4] |
| Appearance | White to off-white crystalline powder or flakes[5] |
| Solubility | Soluble in water and low polarity organic solvents[5] |
| pKa | 4.30 ± 0.10 (Predicted)[5] |
| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 10.06 (1H, bs), 2.63-2.58 (2H, m), 2.54-2.46 (2H, m), 1.99-1.95 (1H, m)[6] |
| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 117.5, 81.7, 69.9, 32.8, 13.7[6] |
Experimental Protocols
Synthesis of 4-Pentynoic Acid
A common method for the synthesis of 4-pentynoic acid is the oxidation of 4-pentyn-1-ol using Jones reagent.[7]
Materials:
-
4-pentyn-1-ol
-
Acetone
-
Jones reagent (a solution of chromium trioxide in sulfuric acid)
-
Diethyl ether (Et₂O)
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
-
Hexane
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-pentyn-1-ol (10.7 mmol) in acetone and cool the solution to 0 °C in an ice bath.
-
Add Jones reagent dropwise to the stirred solution until the orange color persists.
-
Allow the reaction mixture to warm to room temperature and continue to add Jones reagent to maintain the orange color.
-
Stir the mixture for an additional hour at room temperature.
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether multiple times.
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting oil by flash chromatography on silica gel using a hexane/diethyl ether (8:2) eluent to yield 4-pentynoic acid as a colorless oil (82% yield).[7]
Proposed Synthesis of this compound
A plausible synthetic route for this compound involves a Sonogashira coupling reaction between a protected 4-pentynoic acid and 1-bromo-2-iodobenzene, followed by deprotection.
References
- 1. 4-Pentynoic acid | 6089-09-4 | Benchchem [benchchem.com]
- 2. 4-Pentynoic acid | C5H6O2 | CID 22464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Pentynoic acid 95 6089-09-4 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. rsc.org [rsc.org]
- 7. 4-PENTYNOIC ACID synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 5-(2-Bromophenyl)-4-pentynoic acid
This technical guide provides a comprehensive overview of a potential synthetic pathway for 5-(2-Bromophenyl)-4-pentynoic acid, a molecule of interest for researchers and professionals in the field of drug development and organic synthesis. This document details the proposed reaction scheme, experimental protocols, and relevant quantitative data, drawing upon established chemical principles and analogous transformations.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through a two-step sequence involving the preparation of a suitable terminal alkyne followed by a palladium-catalyzed cross-coupling reaction. The key transformation is the Sonogashira coupling, a robust and widely used method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides.[1][2][3]
The proposed pathway commences with the synthesis of 4-pentynoic acid, which serves as the alkynyl fragment. This is followed by a selective Sonogashira coupling with a dihalogenated aromatic ring, such as 1-bromo-2-iodobenzene, to introduce the 2-bromophenyl moiety. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for a selective coupling at the iodine position.[1]
A schematic of the proposed synthesis is presented below:
Figure 1: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Pentynoic Acid from 4-Pentyn-1-ol
This procedure outlines the oxidation of 4-pentyn-1-ol to 4-pentynoic acid using Jones reagent.[4][5]
Materials:
-
4-Pentyn-1-ol
-
Acetone
-
Jones Reagent (Chromium trioxide in sulfuric acid)
-
Ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated brine solution
-
Water
Procedure:
-
Dissolve 4-pentyn-1-ol (1.0 eq) in acetone in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The addition should be continued until the orange color of the reagent persists.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1 hour. If the color fades, add more Jones reagent to maintain the orange hue.
-
Upon completion of the reaction, quench by the addition of water.
-
Extract the aqueous mixture multiple times with ether.
-
Combine the organic extracts and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash chromatography on silica gel (eluent: hexane/ether = 8:2) to obtain 4-pentynoic acid as a colorless oil.[4]
Step 2: Sonogashira Coupling of 4-Pentynoic Acid with 1-Bromo-2-iodobenzene
This protocol describes the palladium-catalyzed Sonogashira coupling of 4-pentynoic acid with 1-bromo-2-iodobenzene. The use of a di-halo-benzene with halogens of different reactivity (I and Br) is crucial for the selective formation of the desired product.[1]
Materials:
-
4-Pentynoic acid
-
1-Bromo-2-iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-pentynoic acid (1.2 eq) and 1-bromo-2-iodobenzene (1.0 eq).
-
Add anhydrous THF as the solvent, followed by triethylamine (2.0-3.0 eq) as the base.
-
To the stirred solution, add the palladium catalyst, bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and the copper(I) iodide co-catalyst (0.05-0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes based on analogous reactions reported in the literature.
| Step | Reaction | Reactants | Catalyst/Reagent | Solvent | Temp. | Time | Yield | Purity | Ref. |
| 1 | Oxidation | 4-Pentyn-1-ol | Jones Reagent | Acetone | 0°C to r.t. | 1 h | ~82% | >95% | [4][5] |
| 2 | Sonogashira Coupling | 4-Pentynoic acid, 1-Bromo-2-iodobenzene | Pd(PPh₃)₂Cl₂, CuI | THF, Et₃N | r.t. | 4-24 h | 70-90% | >95% | [1][3] |
Signaling Pathways and Mechanisms
The key mechanistic cycle in this synthesis is the Sonogashira coupling. The generally accepted mechanism involves interconnected catalytic cycles for palladium and copper.
Figure 2: Simplified mechanism of the Sonogashira cross-coupling reaction.
Mechanism Description: The palladium cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide (1-bromo-2-iodobenzene), forming a Pd(II) complex. Simultaneously, in the copper cycle, the terminal alkyne (4-pentynoic acid) coordinates with a copper(I) salt, and in the presence of a base, forms a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final coupled product, this compound, and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.[6]
Conclusion
The proposed synthetic pathway for this compound, centered around the Sonogashira cross-coupling reaction, offers a viable and efficient route to this target molecule. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The mild reaction conditions and the high functional group tolerance of the Sonogashira coupling make this approach particularly attractive for the synthesis of complex molecules.[1] Further optimization of reaction parameters may be necessary to achieve maximum yield and purity for this specific substrate combination.
References
An In-depth Technical Guide to 5-(2-Bromophenyl)-4-pentynoic Acid and Its Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(2-bromophenyl)-4-pentynoic acid and its derivatives, compounds of interest in medicinal chemistry and drug development. This document details the synthetic approaches, key experimental protocols, and potential biological activities of this class of molecules. The core structure, featuring a bromophenyl group coupled to a pentynoic acid moiety, offers a versatile scaffold for the development of novel therapeutic agents. This guide summarizes the available quantitative data on related compounds to inform future research and highlights potential mechanisms of action, including enzyme inhibition and cytotoxicity against cancer cell lines.
Introduction
Phenylalkynoic acids are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry. The unique combination of an aromatic ring and an alkyne functional group provides a rigid and linear scaffold that can be strategically modified to interact with various biological targets. The presence of a bromine atom on the phenyl ring in this compound offers a key site for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries. The carboxylic acid moiety provides a handle for forming amides, esters, and other derivatives, further expanding the accessible chemical space. This guide will explore the synthesis and potential therapeutic applications of this promising class of compounds.
Synthesis of the Core Scaffold
The primary synthetic route to this compound involves a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide. In this case, a suitable derivative of 4-pentynoic acid is coupled with a 1-bromo-2-halobenzene.
Synthesis of 4-Pentynoic Acid
A common method for the preparation of 4-pentynoic acid is the oxidation of 4-pentyn-1-ol using Jones reagent (chromium trioxide in aqueous sulfuric acid and acetone).
Sonogashira Coupling
The key step in the synthesis of the core scaffold is the palladium-catalyzed Sonogashira coupling of an ester of 4-pentynoic acid (e.g., methyl or ethyl ester) with 1-bromo-2-iodobenzene or a similar dihalogenated benzene. The use of an ester protects the carboxylic acid functionality during the coupling reaction. The ester can then be hydrolyzed to yield the final carboxylic acid.
A general workflow for the synthesis is depicted below:
Caption: General synthetic workflow for this compound.
Experimental Protocols
General Protocol for Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
This protocol is adapted from a procedure for the synthesis of aryl-2-methyl-3-butyn-2-ols and can be modified for the synthesis of this compound esters.[1][2]
Materials:
-
Aryl bromide (e.g., 1-bromo-2-iodobenzene) (1 mmol)
-
Terminal alkyne (e.g., methyl 4-pentynoate) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)2) (0.02 mmol)
-
Ligand (e.g., P(p-tol)3) (0.04 mmol)
-
Base (e.g., DBU) (2 mmol)
-
Solvent (e.g., THF) (5 mL)
Procedure:
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, palladium catalyst, and ligand.
-
Add the solvent, followed by the terminal alkyne and the base.
-
Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Potential Biological Activities and Derivatives
While there is limited direct research on this compound, the biological activities of structurally similar compounds provide valuable insights into its potential applications.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of brominated aromatic compounds and alkynoic acid derivatives against various cancer cell lines. The data presented below for related compounds suggests that derivatives of this compound could be promising candidates for anticancer drug development.
Table 1: Cytotoxicity of Related Brominated Aromatic Compounds on Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 | 168.78 | [3] |
| Naphthoquinone derivatives with phenylamino substituents | A549 | 38.5 - 146.2 | [4] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | SNB-75 | PGI of 41.25% at 10 µM | [5] |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | HepG2 | 0.137 - 0.332 µg/mL | [6] |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | MCF-7 | 0.164 - 0.583 µg/mL | [6] |
PGI: Percent Growth Inhibition
Enzyme Inhibition
The alkynoic acid moiety is present in a number of known enzyme inhibitors. For instance, derivatives of 2-hexyl-4-pentynoic acid have been investigated as histone deacetylase (HDAC) inhibitors.[7][8] Cinnamic acid derivatives, which share structural similarities, have been shown to inhibit human acetylcholinesterase (hAChE).[9]
Table 2: Enzyme Inhibitory Activity of Related Compounds
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| 4-(thiazol-5-yl)benzoic acid derivatives | Protein kinase CK2α | 0.014 - 0.017 | [10] |
| 4-(thiazol-5-yl)benzoic acid derivatives | Protein kinase CK2α' | 0.0046 - 0.010 | [10] |
| (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones | human Acetylcholinesterase (hAChE) | 9 - 246 | [9] |
Signaling Pathways and Mechanisms of Action
The precise signaling pathways affected by this compound derivatives are yet to be elucidated. However, based on the activities of related compounds, several potential mechanisms can be proposed.
-
Induction of Apoptosis: Many cytotoxic agents exert their effects by inducing programmed cell death. Derivatives of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid have been shown to arrest the cell cycle and induce apoptosis in cancer cells.[3]
-
Enzyme Inhibition: As suggested by the data in Table 2, these compounds may act as inhibitors of key enzymes involved in cell proliferation and survival, such as protein kinases or histone deacetylases.
-
DNA Damage Response: 2-hexyl-4-pentynoic acid has been shown to induce DNA double-strand breaks and inhibit homologous recombination by interfering with the hyperphosphorylation of replication protein A2.[7]
A potential experimental workflow to investigate the mechanism of action of a novel this compound derivative is outlined below.
Caption: Experimental workflow for elucidating the mechanism of action.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds for drug discovery. The synthetic accessibility of the core scaffold, coupled with the potential for diverse functionalization, makes it an attractive starting point for the development of novel therapeutic agents. The preliminary data from related compound classes suggest potential applications in oncology and as enzyme inhibitors.
Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives. High-throughput screening against various cancer cell lines and a panel of relevant enzymes would be a crucial next step. Further mechanistic studies, including the investigation of specific signaling pathways, will be essential to validate and advance the most promising candidates towards preclinical development.
References
- 1. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-hexyl-4-pentynoic acid, a potential therapeutic for breast carcinoma by influencing RPA2 hyperphosphorylation-mediated DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-2-pentyl-4-pentynoic hydroxamic acid and its metabolite s-2-pentyl-4-pentynoic acid in the NMRI-exencephaly-mouse model: pharmacokinetic profiles, teratogenic effects, and histone deacetylase inhibition abilities of further valproic acid hydroxamates and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of 5-(2-Bromophenyl)-4-pentynoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Currently, detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and specific experimental protocols for the synthesis and analysis of "5-(2-Bromophenyl)-4-pentynoic acid" are not readily found in established scientific literature databases and chemical repositories.
This guide acknowledges the need for such information within the research and development community and outlines the general methodologies and expected data formats that would be presented if the data were available. While specific experimental values cannot be provided, this document serves as a template for the comprehensive characterization of this compound.
Hypothetical Data Presentation
Were the data available, it would be organized as follows for clarity and comparative analysis.
Table 1: Hypothetical ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Expected ~7.6 | d | 1H | ~8.0 | Ar-H |
| Expected ~7.5 | d | 1H | ~8.0 | Ar-H |
| Expected ~7.3 | t | 1H | ~7.5 | Ar-H |
| Expected ~7.2 | t | 1H | ~7.5 | Ar-H |
| Expected ~2.8 | t | 2H | ~7.0 | -CH₂-COOH |
| Expected ~2.6 | t | 2H | ~7.0 | -C≡C-CH₂- |
Table 2: Hypothetical ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Expected ~178 | C=O (acid) |
| Expected ~133 | Ar-C |
| Expected ~132 | Ar-C |
| Expected ~129 | Ar-C |
| Expected ~127 | Ar-C |
| Expected ~124 | Ar-C-Br |
| Expected ~93 | -C≡C- |
| Expected ~80 | -C≡C- |
| Expected ~33 | -CH₂-COOH |
| Expected ~19 | -C≡C-CH₂- |
Table 3: Hypothetical IR Spectroscopic Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| Expected 2500-3300 | Broad | O-H stretch (acid) |
| Expected ~2200 | Medium | C≡C stretch |
| Expected ~1710 | Strong | C=O stretch (acid) |
| Expected ~1580, 1470 | Medium | C=C stretch (aromatic) |
| Expected ~750 | Strong | C-Br stretch |
Table 4: Hypothetical Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| Expected ~268/270 | ~100/98 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |
| Expected ~223/225 | [M-COOH]⁺ | |
| Expected ~189 | [M-Br]⁺ |
Standard Experimental Protocols
The following are generalized experimental protocols that would typically be employed for the synthesis and spectroscopic characterization of a compound like this compound.
General Synthesis Protocol: Sonogashira Coupling
A common synthetic route would involve a Sonogashira coupling between 1-bromo-2-iodobenzene and 4-pentynoic acid.
Caption: Synthetic pathway via Sonogashira coupling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties, over a relevant mass-to-charge (m/z) range.
Caption: General workflow for spectroscopic analysis.
The Enigmatic Mechanism of 5-(2-Bromophenyl)-4-pentynoic acid: A Survey of Related Compounds
Despite a comprehensive search of available scientific literature, specific data regarding the mechanism of action for 5-(2-Bromophenyl)-4-pentynoic acid remains elusive. No detailed experimental studies, quantitative data, or established signaling pathways for this particular compound could be identified. However, the structural motifs present in this molecule—a bromophenyl group and a pentynoic acid chain—are found in a variety of biologically active compounds. To provide a relevant scientific context, this guide will explore the mechanisms of action of structurally related molecules, offering potential avenues for future research into the biological activities of this compound.
GABA Receptor Antagonism: A Potential Avenue
A structurally analogous compound, 5-[4-(3,3-Dimethylbutoxycarbonyl)phenyl]-4-pentynoic acid (DBCPP), has been identified as a noncompetitive antagonist of ionotropic gamma-aminobutyric acid (GABA) receptors.[1] DBCPP competitively inhibits the binding of [3H]4'-ethynyl-4-n-propylbicycloorthobenzoate (EBOB), a known noncompetitive antagonist, to rat brain membranes with a notable IC50 of 88 nM.[1] Further electrophysiological studies on rat dorsal root ganglion neurons confirmed that DBCPP suppresses GABA-induced whole-cell currents with an IC50 of 0.54 µM.[1] This suggests that the pentynoic acid moiety, in conjunction with a substituted phenyl ring, can confer activity at the GABA receptor.
Signaling Pathway of GABA Receptor Antagonism
The following diagram illustrates the general mechanism of noncompetitive antagonism at an ionotropic GABA receptor, a potential pathway for compounds structurally similar to this compound.
Figure 1: General mechanism of a noncompetitive GABA receptor antagonist.
Enzyme Inhibition: A Common Theme for Phenyl-Carboxylic Acids
Various molecules incorporating a phenyl ring and a carboxylic acid functional group have demonstrated inhibitory effects on different enzyme classes. This suggests that this compound could potentially act as an enzyme inhibitor.
Histone Deacetylase (HDAC) Inhibition
Derivatives of valproic acid, which share a carboxylic acid feature, have been investigated as histone deacetylase (HDAC) inhibitors.[2][3] For instance, S-2-pentyl-4-pentynoic hydroxamic acid is metabolized to S-2-pentyl-4-pentynoic acid, which exhibits a prolonged in vivo half-life.[2][3] While the hydroxamate form is typically associated with potent HDAC inhibition, the corresponding carboxylic acid metabolite's stability points to the relevance of this chemical class in designing enzyme inhibitors.[2][3] Furthermore, 4-phenyl-3-butenoic acid has been identified as a novel HDAC inhibitor with anti-tumorigenic properties, inhibiting HDAC enzymes at micromolar concentrations.[4]
Aurora Kinase Inhibition
Quinazoline derivatives bearing a bromophenyl group have been synthesized and evaluated as Aurora A kinase inhibitors.[5][6] Specifically, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was found to be a potent inhibitor of Aurora A, inducing cell cycle arrest and apoptosis.[5][6] This highlights the potential for the bromophenyl moiety to contribute to interactions within the active site of kinases.
Experimental Protocols for Investigating Mechanism of Action
To elucidate the mechanism of action of this compound, a series of well-established experimental protocols could be employed.
Radioligand Binding Assay for GABA Receptors
This assay would determine if the compound binds to GABA receptors.
Protocol:
-
Membrane Preparation: Isolate synaptic membranes from rat brains.
-
Incubation: Incubate the membranes with a radiolabeled ligand known to bind to a specific site on the GABA receptor (e.g., [3H]EBOB for the noncompetitive antagonist site).
-
Competition: Perform competitive binding experiments by adding increasing concentrations of this compound to the incubation mixture.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand.
Whole-Cell Patch Clamp Electrophysiology
This technique would assess the functional effect of the compound on GABA-induced currents.
Protocol:
-
Cell Culture: Culture neurons, such as rat dorsal root ganglion neurons.
-
Patch Clamp Recording: Obtain whole-cell patch clamp recordings from individual neurons.
-
GABA Application: Apply GABA to the neuron to elicit an inward chloride current.
-
Co-application: Co-apply GABA and varying concentrations of this compound.
-
Current Measurement: Measure the amplitude of the GABA-induced current in the presence and absence of the test compound.
-
Data Analysis: Determine the IC50 for the inhibition of the GABA-induced current.
In Vitro Kinase Inhibition Assay
This assay would screen for inhibitory activity against a panel of kinases.
Protocol:
-
Kinase Reaction: Set up a reaction mixture containing a specific kinase (e.g., Aurora A), its substrate, and ATP.
-
Inhibitor Addition: Add this compound at various concentrations.
-
Incubation: Allow the kinase reaction to proceed for a defined period.
-
Detection: Measure the amount of phosphorylated substrate using methods such as ELISA, fluorescence, or radioactivity.
-
Data Analysis: Calculate the IC50 value for kinase inhibition.
Workflow for Investigating a Novel Compound
The following diagram outlines a potential experimental workflow to characterize the mechanism of action of a novel compound like this compound.
Figure 2: A potential experimental workflow for mechanism of action studies.
Conclusion
While the specific mechanism of action for this compound is not currently documented, the analysis of structurally related compounds provides a valuable framework for future investigation. The presence of the substituted phenyl and pentynoic acid moieties suggests that potential biological activities could include GABA receptor antagonism or the inhibition of enzymes such as kinases or HDACs. The experimental protocols and workflow outlined in this guide offer a systematic approach to characterizing the pharmacological profile of this and other novel chemical entities. Further research is necessary to determine the precise molecular targets and cellular effects of this compound.
References
- 1. 5-[4-(3,3-Dimethylbutoxycarbonyl)phenyl]-4-pentynoic acid and its derivatives inhibit ionotropic gamma-aminobutyric acid receptors by binding to the 4'-ethynyl-4-n-propylbicycloorthobenzoate site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-2-pentyl-4-pentynoic hydroxamic acid and its metabolite s-2-pentyl-4-pentynoic acid in the NMRI-exencephaly-mouse model: pharmacokinetic profiles, teratogenic effects, and histone deacetylase inhibition abilities of further valproic acid hydroxamates and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Activity of Bromophenyl-Containing Compounds as Potential Anticancer Agents
Disclaimer: This technical guide addresses the biological activity of compounds structurally related to "5-(2-Bromophenyl)-4-pentynoic acid." Extensive research has revealed no publicly available data on the biological activity of "this compound" itself. Therefore, this document focuses on a well-characterized, structurally related compound, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , to provide insights into the potential mechanisms and activities of bromophenyl-containing molecules in a cancer research context. This compound serves as an illustrative example of how a bromophenyl moiety can be incorporated into a pharmacologically active scaffold.
Executive Summary
This guide provides a detailed overview of the biological activity of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a potent inhibitor of Aurora A kinase. The document is intended for researchers, scientists, and drug development professionals. It covers the compound's inhibitory effects, its impact on cancer cell lines, detailed experimental protocols for key biological assays, and visualizations of the relevant signaling pathway and experimental workflows. All data presented is based on published research on this related compound.
Biological Activity of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been identified as a selective inhibitor of Aurora A kinase, an enzyme that plays a crucial role in cell cycle regulation. Overexpression of Aurora A is common in many cancers and is associated with poor prognosis. By inhibiting this kinase, the compound disrupts the cell cycle and induces programmed cell death (apoptosis) in cancer cells.
Quantitative Data
The biological activity of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been quantified through various in vitro assays. The key findings are summarized in the tables below.
Table 1: Kinase Inhibitory Activity
| Compound | Target | IC₅₀ (µM) |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | 168.78 |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of the compound required to inhibit 50% of the target enzyme's activity.
Table 2: Cytotoxicity against Human Breast Cancer Cell Line (MCF-7)
| Compound | Cell Line | Assay Type | Endpoint | Result |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 | Cytotoxicity Assay | Cell Viability | Significant Reduction |
Table 3: Cell Cycle Analysis in MCF-7 Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (untreated) | 51.45% | 22.27% | 21.34% |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (at IC₅₀ concentration) | 60.68% | 17.47% | 18.29% |
The data indicates a significant arrest of the cell cycle in the G1 phase upon treatment with the compound.
Signaling Pathway
The primary mechanism of action for 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid is the inhibition of the Aurora A kinase signaling pathway. Aurora A is a key regulator of mitosis, and its inhibition leads to cell cycle arrest and subsequent apoptosis. The simplified pathway is depicted below.
Caption: Inhibition of Aurora A kinase leads to cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are standardized protocols and may require optimization based on specific laboratory conditions.
Aurora A Kinase Inhibition Assay (Luminescence-based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in Aurora A activity results in a higher luminescence signal.
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer by diluting a 5x stock.
-
Prepare a Master Mix containing the Kinase Assay Buffer, ATP, and the kinase substrate (e.g., Kemptide).[1]
-
Dilute the test compound to the desired concentrations in the assay buffer.
-
Dilute the recombinant Aurora A kinase enzyme in the assay buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of the diluted test inhibitor or vehicle (DMSO) to the wells of a 96-well plate.[1]
-
Add the Master Mix to all wells.
-
Initiate the reaction by adding 10 µL of the diluted Aurora A kinase to the wells.
-
Incubate the plate at 30°C for 45 minutes.[1]
-
Add a reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add a detection reagent that catalyzes the conversion of ADP to ATP and generates a luminescent signal.
-
Incubate at room temperature for 45 minutes in the dark.[1]
-
Read the luminescence using a microplate reader.
-
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound.
-
Include a vehicle-only control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well.[3]
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Cell Cycle Analysis using Propidium Iodide Staining
This flow cytometry-based method quantifies the proportion of cells in different phases of the cell cycle based on their DNA content.
-
Cell Preparation:
-
Culture and treat MCF-7 cells with the test compound for the desired duration.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
-
Cell Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Apoptosis Assay using Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Treat cells with the test compound and collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add more 1x Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.
-
The cell populations are identified as follows:
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the cytotoxic and apoptotic effects of a test compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Technical Guide: Stability and Storage of 5-(2-Bromophenyl)-4-pentynoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Bromophenyl)-4-pentynoic acid is a bifunctional molecule incorporating a terminal alkyne, a carboxylic acid, and a bromoaryl group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of complex organic molecules, including biologically active compounds and functionalized polymers via click chemistry. Understanding the stability and optimal storage conditions of this compound is paramount to ensure its integrity, purity, and reactivity for research and development applications.
This technical guide provides a comprehensive overview of the stability profile of this compound, based on data extrapolated from the closely related compound 4-pentynoic acid and general chemical principles governing its constituent functional groups. It outlines recommended storage conditions and provides a general framework for experimental stability testing.
Chemical Profile and Inherent Stability Factors
This compound's stability is influenced by its three key functional groups:
-
Terminal Alkyne: The carbon-carbon triple bond is a high-energy functional group susceptible to oxidative cleavage and polymerization, especially in the presence of heat, light, or certain metal catalysts.[1] The terminal C-H bond is weakly acidic and can react with strong bases.[2]
-
Carboxylic Acid: This group can participate in typical acid-base reactions and esterification. While generally stable, it can be corrosive. The low pH of the compound in aqueous solution (around 2 for 33% aq. solution of 4-pentynoic acid) can influence its reactivity and compatibility with other materials.[3]
-
2-Bromophenyl Group: The bromoarene moiety is generally stable.[4] However, the carbon-bromine bond can be susceptible to cleavage under certain conditions, such as in the presence of palladium catalysts (as in cross-coupling reactions) or upon exposure to strong UV light.[5][6]
Overall, the compound is expected to be stable under normal laboratory conditions when stored appropriately.[3] However, its sensitivity to light, air, heat, and incompatible materials necessitates careful handling and storage.[7][8]
Recommended Storage Conditions
To maintain the quality and shelf-life of this compound, the following storage conditions are recommended. These are summarized from safety data sheets of the parent compound, 4-pentynoic acid.
| Parameter | Recommended Condition | Rationale | Citation |
| Temperature | Refrigerated (2-8°C or 0-10°C) | To minimize thermal degradation and potential polymerization of the alkyne group. | [7][9][10][11] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and reactions with atmospheric moisture. The compound is noted to be air sensitive. | [7][9] |
| Light | Protect from light (store in an amber vial or dark place) | The compound is light-sensitive, which can promote degradation. | [7][8] |
| Container | Tightly closed, in a corrosive-resistant container | To prevent contamination and reaction with atmospheric components. The acidic nature of the compound necessitates a compatible container. | [3][9][12] |
| Location | Dry, cool, and well-ventilated area | To prevent moisture absorption and ensure a stable environment. | [3][12] |
| Incompatibilities | Keep away from heat, sparks, open flames, bases, and reducing agents | The compound is combustible and can react exothermically with bases and reducing agents. | [3][12] |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been elucidated, potential degradation routes can be inferred from the reactivity of its functional groups. A visual representation of these influencing factors is provided below.
Caption: Factors influencing the stability of this compound.
Experimental Protocols: A General Framework for Stability Assessment
As no specific stability studies for this compound are publicly available, this section provides a generalized experimental protocol for conducting forced degradation (stress testing) studies, based on ICH guidelines.[13][14] The goal of these studies is to identify potential degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[15][16]
Objective
To assess the stability of this compound under various stress conditions and to identify potential degradation products.
Materials and Equipment
-
This compound (test substance)
-
Calibrated stability chambers (for controlled temperature and humidity)
-
Photostability chamber (with UV and visible light sources)
-
pH meter
-
Analytical balance
-
HPLC system with a suitable detector (e.g., DAD or MS) for separation and quantification
-
Solvents (HPLC grade)
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)
Experimental Workflow
The following diagram outlines the general workflow for a forced degradation study.
Caption: General workflow for a forced degradation study.
Detailed Methodologies
-
Preparation of Test Samples:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
For solid-state studies, weigh a known amount of the compound into vials.
-
-
Stress Conditions:
-
Hydrolytic Degradation:
-
Acidic: Add 0.1 M HCl to the test solution.
-
Basic: Add 0.1 M NaOH to the test solution.
-
Neutral: Add purified water to the test solution.
-
Keep samples at room temperature or elevated temperature (e.g., 60°C) and analyze at various time points (e.g., 0, 2, 6, 24, 48 hours).[17]
-
-
Oxidative Degradation:
-
Add a solution of hydrogen peroxide (e.g., 3%) to the test solution.
-
Store at room temperature and protect from light. Analyze at appropriate intervals.[16]
-
-
Thermal Degradation:
-
Photostability:
-
Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15]
-
Include a dark control sample wrapped in aluminum foil.
-
-
-
Analysis:
-
At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples.
-
Dilute to a suitable concentration and analyze by a validated stability-indicating HPLC method.
-
Calculate the percentage degradation and identify any major degradation products (e.g., those >0.1%).
-
For significant degradants, further characterization using techniques like LC-MS or NMR may be necessary to elucidate their structure.
-
Conclusion
This compound is a valuable research chemical that is stable under recommended storage conditions. Its stability is primarily influenced by its terminal alkyne and carboxylic acid functionalities, making it susceptible to degradation by heat, light, oxygen, and incompatible materials. Adherence to the storage guidelines outlined in this document—specifically refrigeration, storage under an inert atmosphere, and protection from light—is crucial for maintaining its purity and reactivity. For drug development purposes, conducting forced degradation studies is essential to fully understand its stability profile and to develop robust analytical methods. The generalized protocol provided herein serves as a starting point for such investigations.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. fishersci.com [fishersci.com]
- 4. Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-PENTYNOIC ACID - Safety Data Sheet [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 4-Pentynoic Acid 6089-09-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 4-Pentynoic acid 95% | 6089-09-4 [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. database.ich.org [database.ich.org]
- 14. rsc.org [rsc.org]
- 15. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]
- 16. API Stress Testing Studies - Protheragen [protheragen.ai]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
An In-depth Technical Guide to the Solubility of 5-(2-Bromophenyl)-4-pentynoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Bromophenyl)-4-pentynoic acid is a carboxylic acid derivative containing a brominated phenyl ring and an alkyne functional group. Understanding its solubility is crucial for a wide range of applications, including reaction chemistry, formulation development, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility characteristics of this compound, detailed experimental protocols for solubility determination, and data for an analogous compound to serve as a practical reference.
The structure of this compound, with its combination of polar and nonpolar moieties, suggests a nuanced solubility profile. The carboxylic acid group is capable of hydrogen bonding and deprotonation, which typically enhances solubility in polar and aqueous media. Conversely, the presence of the bulky, hydrophobic bromophenyl group and the hydrocarbon chain is expected to favor solubility in organic solvents.
Theoretical Solubility Profile
The solubility of an organic compound is governed by the principle of "like dissolves like".[1][2] This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[1][2] The molecular structure of this compound contains several key features that influence its solubility:
-
Carboxylic Acid Group (-COOH): This is a polar functional group that can act as a hydrogen bond donor and acceptor.[3] This feature generally promotes solubility in polar protic solvents like water and alcohols.[4] The acidity of the carboxylic acid also means that it will be significantly more soluble in basic aqueous solutions (e.g., aqueous sodium hydroxide or sodium bicarbonate) due to the formation of a more polar carboxylate salt.[4]
-
Bromophenyl Group (-C₆H₄Br): This is a large, nonpolar, and hydrophobic part of the molecule. The presence of the bromine atom adds to the molecular weight and polarizability but does not significantly increase its affinity for polar solvents. This group will favor solubility in nonpolar and moderately polar organic solvents.
-
Pentynoic Acid Chain: The five-carbon chain with a triple bond contributes to the nonpolar character of the molecule, further enhancing its solubility in organic solvents.
Based on these structural components, a qualitative prediction of the solubility of this compound in various solvent classes can be made.
Predicted solubility of this compound.
Quantitative Data Presentation
As of the latest literature review, specific quantitative solubility data for this compound is not available. However, data for the structurally related compound, 4-pentynoic acid , can provide a useful point of reference. It is important to note that the absence of the bulky, hydrophobic bromophenyl group in 4-pentynoic acid will likely result in different solubility values. Aromatic carboxylic acids are generally crystalline solids with high melting points and are often soluble in hot water and organic solvents.[5]
| Solvent | Solubility of 4-Pentynoic Acid | Reference |
| Water | Soluble | [6] |
| Low polarity organic solvents | Soluble | [6] |
| DMSO | ≥ 100 mg/mL (1019.37 mM) | [7] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 1.25 mg/mL (12.74 mM) | [7] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (12.74 mM) | [7] |
| 10% DMSO / 90% Corn Oil | ≥ 1.25 mg/mL (12.74 mM) | [7] |
Experimental Protocols for Solubility Determination
The following protocols describe standard methods for determining the solubility of a solid organic compound like this compound in various solvents.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in different solvents.
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer
-
Selection of solvents:
-
Water (deionized)
-
5% aqueous NaOH
-
5% aqueous NaHCO₃
-
5% aqueous HCl
-
Ethanol
-
Acetone
-
Dichloromethane
-
Hexane
-
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.[8]
-
Add 0.5 mL of the selected solvent to the test tube.[8]
-
Vigorously shake or vortex the test tube for 30-60 seconds.[9]
-
Observe the mixture. Classify the solubility as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.[9]
-
-
If the compound is insoluble at room temperature, gently warm the mixture to observe any change in solubility. Note if the compound precipitates upon cooling.
-
For tests with aqueous bases (NaOH, NaHCO₃), if the compound dissolves, add 5% HCl dropwise to acidify the solution and observe if a precipitate forms. Re-precipitation indicates that the initial dissolution was due to an acid-base reaction.[10]
Quantitative Solubility Determination (Static Equilibrium Method)
This method determines the equilibrium solubility at a specific temperature.
Materials:
-
This compound
-
Scintillation vials or other sealable glass containers
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath and agitate it for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand undisturbed at the set temperature for several hours to allow undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Determine the concentration of this compound in the diluted filtrate using a pre-calibrated HPLC or UV-Vis method.
-
Calculate the original solubility in units such as mg/mL or mol/L.
Experimental workflow for quantitative solubility determination.
Conclusion
While direct experimental data on the solubility of this compound is currently lacking in the public domain, a thorough understanding of its chemical structure allows for a reliable prediction of its solubility behavior. The presence of both a polar carboxylic acid group and a nonpolar bromophenyl moiety suggests that it will exhibit moderate to high solubility in polar aprotic and basic aqueous solutions, with lower solubility in polar protic and nonpolar solvents. The provided experimental protocols offer a robust framework for researchers to determine precise quantitative solubility data, which is essential for advancing research and development involving this compound. The solubility data for the analogous 4-pentynoic acid serves as a useful, albeit approximate, guide.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. Khan Academy [khanacademy.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. AROMATIC CARBOXYLIC ACIDS (1).pdf [slideshare.net]
- 6. 4-PENTYNOIC ACID | 6089-09-4 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. saltise.ca [saltise.ca]
- 10. bellevuecollege.edu [bellevuecollege.edu]
An In-depth Technical Guide to the Safety and Hazards of 5-(2-Bromophenyl)-4-pentynoic acid
Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 5-(2-Bromophenyl)-4-pentynoic acid has been found in publicly available resources. This guide is an extrapolated hazard assessment based on the known safety profiles of its constituent chemical motifs: 4-pentynoic acid and bromophenyl compounds. Researchers and professionals must handle this compound with extreme caution, assuming it possesses the combined hazards of its components.
Inferred Hazard Identification and Classification
Based on the Globally Harmonized System (GHS), this compound is anticipated to be a hazardous substance. The presence of the 4-pentynoic acid structure suggests it is likely corrosive and toxic.[1][2][3] The bromophenyl group may contribute to its irritant properties and overall toxicity.
Inferred GHS Hazard Classification:
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4 - Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[1][3]
-
Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[1][3]
Signal Word: Danger[3]
Inferred Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.[1]
-
H332: Harmful if inhaled.
Inferred Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][3]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
P362+P364: Take off contaminated clothing and wash it before reuse.[3]
-
P405: Store locked up.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][3]
Physical and Chemical Properties
No experimental data for this compound is available. The properties of 4-pentynoic acid are provided below for reference. The addition of a bromophenyl group will increase the molecular weight and likely alter the melting and boiling points.
| Property | 4-Pentynoic Acid | This compound |
| Appearance | Beige or white to beige crystalline powder or flakes.[3][5] | Data not available |
| Physical State | Solid.[1][3] | Likely a solid at room temperature |
| Molecular Formula | C5H6O2 | C11H9BrO2 |
| Molecular Weight | 98.10 g/mol [6] | 253.09 g/mol |
| Melting Point | 54 - 58 °C.[1][3] | Data not available |
| Boiling Point | 110 °C at 30 mmHg.[1][6] | Data not available |
| Flash Point | 75 °C.[1][3] | Data not available |
| Solubility | Soluble in water.[2] | Data not available |
Handling and Storage
Handling:
-
Use this compound only in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid breathing dust, fumes, or vapors.[2]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[1][3]
-
Take precautionary measures against static discharge.[2]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Store locked up.[1]
-
Incompatible Materials: Strong bases and reducing agents.[1][2]
First Aid Measures
Immediate medical attention is required in case of exposure.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediately call a poison center or doctor.[1]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Take off all contaminated clothing immediately. Call a physician immediately.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam. Water mist may be used to cool closed containers.[2]
-
Specific Hazards: The compound is likely a combustible material.[2][3] Containers may explode when heated.[2] Hazardous decomposition products may include carbon monoxide, carbon dioxide, and hydrogen bromide.[2]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[2]
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] Disposal should be in accordance with all applicable federal, state, and local environmental regulations. Do not empty into drains or release into the environment.[2]
Experimental Protocols and Reactivity
No specific experimental protocols for safety testing of this compound were found. However, the reactivity can be inferred from its functional groups.
-
Carboxylic Acid: Will react with bases in an acid-base reaction.
-
Terminal Alkyne: Terminal alkynes can be acidic and may form explosive metal acetylides with certain metals. They can also undergo addition reactions and coupling reactions. The presence of both a carboxylic acid and an alkyne in the same molecule can lead to intramolecular cyclization reactions, sometimes catalyzed by metals like copper or gold.[7]
-
Bromophenyl Group: The aromatic ring can undergo electrophilic substitution, and the carbon-bromine bond can participate in various cross-coupling reactions.
When designing experiments, consider the potential for vigorous or exothermic reactions, especially when using strong bases, oxidizing agents, or metal catalysts.
Visualizations
Caption: Logical workflow for inferring the hazards of the target compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(2-Bromophenyl)-4-pentynoic acid via Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has become indispensable in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1] The synthesis of 5-(2-Bromophenyl)-4-pentynoic acid is a key step in the development of various heterocyclic compounds and other complex molecular architectures of interest in medicinal chemistry. The presence of both the aryl bromide and the carboxylic acid functionalities makes it a versatile building block for further chemical transformations.
This application note provides a detailed protocol for the synthesis of this compound from (2-bromophenyl)acetic acid and 4-pentynoic acid via a Sonogashira coupling reaction. The presented methodology is based on established procedures for similar couplings and is optimized for high yield and purity.
Reaction Scheme
Caption: General reaction scheme for the Sonogashira coupling of (2-bromophenyl)acetic acid and 4-pentynoic acid.
Experimental Overview
The synthesis of this compound is achieved through the Sonogashira coupling of (2-bromophenyl)acetic acid with 4-pentynoic acid. The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide, with triethylamine serving as the base and solvent. The reaction is carried out under an inert atmosphere to prevent the degradation of the catalyst and unwanted side reactions.
Key Experimental Parameters
A summary of the key experimental parameters for the synthesis of this compound is provided in the table below. These parameters have been optimized based on analogous Sonogashira coupling reactions reported in the literature.
| Parameter | Value |
| Reactants | |
| (2-Bromophenyl)acetic acid | 1.0 eq |
| 4-Pentynoic acid | 1.2 eq |
| Catalysts | |
| Pd(PPh₃)₄ | 0.05 eq (5 mol%) |
| CuI | 0.10 eq (10 mol%) |
| Base/Solvent | |
| Triethylamine (Et₃N) | Anhydrous |
| Reaction Conditions | |
| Temperature | 60 °C |
| Reaction Time | 12 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
| Yield | |
| Expected Yield | 75-85% (based on analogous reactions) |
Detailed Experimental Protocol
Materials:
-
(2-Bromophenyl)acetic acid (98%)
-
4-Pentynoic acid (≥98%)[3]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (2 M)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Schlenk flask or round-bottom flask with a condenser and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add (2-bromophenyl)acetic acid (1.0 mmol, 215 mg), 4-pentynoic acid (1.2 mmol, 118 mg), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg), and copper(I) iodide (0.1 mmol, 19 mg).
-
Solvent and Base Addition: Add anhydrous triethylamine (5 mL) and anhydrous tetrahydrofuran (5 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture at 60 °C for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).
-
Acidification and Product Isolation: Acidify the aqueous layer to pH 2 with 2 M HCl and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Expected Results and Characterization
The Sonogashira coupling is expected to yield this compound as a solid. The expected yield is in the range of 75-85%. The structure and purity of the product can be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the pentynoic acid chain, and the carboxylic acid protons. The aromatic protons will appear in the range of δ 7.0-7.6 ppm. The methylene protons adjacent to the alkyne and the carboxylic acid will appear as triplets around δ 2.5-2.8 ppm. The carboxylic acid proton will be a broad singlet at δ 10-12 ppm.
-
¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will show signals for the aromatic carbons, the acetylenic carbons (δ 80-95 ppm), the carbonyl carbon of the carboxylic acid (δ 175-180 ppm), and the methylene carbons.
-
Mass Spectrometry (ESI-MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the product (C₁₁H₉BrO₂), which is approximately 268.0 g/mol for the [M-H]⁻ ion.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The Sonogashira coupling reaction provides an efficient and direct route for the synthesis of this compound. The protocol described herein, utilizing standard laboratory equipment and commercially available reagents, offers a reliable method for obtaining this valuable building block in good yield. This application note serves as a comprehensive guide for researchers in organic synthesis and drug discovery, enabling the facile preparation of this and similar compounds for further scientific investigation.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-(2-Bromophenyl)-4-pentynoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 5-(2-Bromophenyl)-4-pentynoic acid. The synthesis is achieved via a Sonogashira cross-coupling reaction, a robust and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1][2][3] This protocol outlines the coupling of 1-bromo-2-iodobenzene with 4-pentynoic acid. While the reactivity of aryl halides in Sonogashira coupling is generally higher for iodides, the use of 1-bromo-2-iodobenzene allows for selective coupling at the more reactive iodine position.[1] The application of a palladium catalyst, in conjunction with a copper(I) co-catalyst and an amine base, facilitates this transformation under relatively mild conditions.[1][2] This methodology is highly relevant for the synthesis of complex molecules in pharmaceuticals and materials science.[1]
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[1][3] This reaction is typically catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt in the presence of an amine base.[2][4] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I), and base), and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[4] Copper-free variations of the Sonogashira reaction have also been developed.[4]
This protocol details the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The procedure employs a standard Sonogashira coupling of 1-bromo-2-iodobenzene with 4-pentynoic acid.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields for the Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | ||
| 1-Bromo-2-iodobenzene | 1.0 equiv | Assumed for protocol |
| 4-Pentynoic Acid | 1.2 equiv | Assumed for protocol |
| Catalyst System | ||
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) | [4] |
| Copper(I) Co-catalyst | CuI (5 mol%) | [2][3] |
| Base | ||
| Triethylamine (Et₃N) | 2.0 equiv | [3] |
| Solvent | ||
| Tetrahydrofuran (THF) | Anhydrous | [2] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [1] |
| Reaction Time | 4 hours | [3] |
| Yield | ||
| Isolated Yield | 76% | [3] (Typical for similar reactions) |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocols
Materials and Equipment
-
Reactants: 1-Bromo-2-iodobenzene, 4-Pentynoic Acid
-
Catalysts: Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Work-up Reagents: Celite, Ethyl acetate, 1 M HCl, Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography
-
Glassware: Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, separatory funnel
-
Equipment: Rotary evaporator, NMR spectrometer, Mass spectrometer
Synthesis of 4-Pentynoic Acid (if not commercially available)
A general procedure for the synthesis of 4-pentynoic acid involves the oxidation of 4-pentyn-1-ol.[5][6]
-
Dissolve 4-pentyn-1-ol (1.0 equiv) in acetone and cool the solution to 0 °C in an ice bath.
-
Slowly add Jones' reagent dropwise with vigorous stirring until the orange color persists.
-
Allow the mixture to warm to room temperature and continue to add Jones' reagent to maintain the orange color.
-
Stir the reaction at room temperature for 1 hour.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash chromatography on silica gel to yield 4-pentynoic acid.[5]
Synthesis of this compound
-
To a dry round-bottom flask under a nitrogen atmosphere, add 1-bromo-2-iodobenzene (1.0 equiv), 4-pentynoic acid (1.2 equiv), dichlorobis(triphenylphosphine)palladium(II) (0.05 equiv), and copper(I) iodide (0.05 equiv).
-
Add anhydrous tetrahydrofuran (THF) to the flask, followed by triethylamine (2.0 equiv).
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathway/Reaction Mechanism
The following diagram illustrates the catalytic cycle of the Sonogashira coupling reaction.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts and copper iodide are toxic and should be handled with care.
-
Triethylamine is a corrosive and flammable base.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dispose of all chemical waste according to institutional guidelines.
This document provides a comprehensive guide for the synthesis of this compound. The provided protocols and data are intended to be a starting point for experienced researchers. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
References
Application Notes and Protocols for Copper-Free Sonogashira Coupling of 5-(2-Bromophenyl)-4-pentynoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] Traditionally, this reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. However, the use of copper can lead to the formation of undesirable alkyne homocoupling byproducts (Glaser coupling) and can complicate purification, particularly in the synthesis of pharmaceutical intermediates where residual copper levels are strictly regulated.[2]
Recent advancements have led to the development of robust copper-free Sonogashira coupling protocols. These methods offer several advantages, including milder reaction conditions, simplified purification, and often improved yields, making them highly attractive for organic synthesis and drug discovery.[3][4]
This document provides detailed application notes and a generalized protocol for the copper-free Sonogashira coupling of 5-(2-Bromophenyl)-4-pentynoic acid . A key feature of the presented protocols is the ability to perform the coupling without the need for protection of the carboxylic acid functionality, thus streamlining the synthetic route.[5]
Reaction Principle
The copper-free Sonogashira coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II)-aryl complex.
-
Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the palladium center. A base then deprotonates the alkyne to form a palladium-alkynyl intermediate.
-
Reductive Elimination: The aryl and alkynyl ligands on the palladium center undergo reductive elimination to form the desired carbon-carbon bond and regenerate the active Pd(0) catalyst.[6]
Catalytic System Components
A typical copper-free Sonogashira coupling system consists of:
-
Palladium Precatalyst: A source of palladium(0) is essential. Common precatalysts include Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd₂(dba)₃.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact reaction efficiency, especially with sterically hindered substrates. Bulky, electron-rich phosphines such as SPhos, XPhos, or tri-tert-butylphosphine are often effective.[7]
-
Base: An appropriate base is required to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. Both inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic amine bases (e.g., triethylamine, piperidine) are commonly used.[5][8]
-
Solvent: The choice of solvent depends on the solubility of the substrates and reagents. Common solvents include DMF, THF, and aqueous mixtures.[1][8]
Experimental Protocols
Below are two detailed protocols for the copper-free Sonogashira coupling of this compound. Protocol A is a general procedure in an organic solvent, while Protocol B utilizes a greener, aqueous micellar system.
Protocol A: General Procedure in Organic Solvent
This protocol is adapted from procedures for the copper-free coupling of haloaryl carboxylic acids.[5]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst: PdCl₂(PPh₃)₂
-
Base: Piperidine
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and PdCl₂(PPh₃)₂ (0.02 - 0.05 equiv).
-
Add anhydrous DMF as the solvent.
-
Add piperidine (2.0 - 10.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 85 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with 1 M HCl.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol B: Aqueous Micellar Catalysis at Room Temperature
This protocol is based on the work of Lipshutz and coworkers for room-temperature, copper-free Sonogashira couplings in water.[1] This "green chemistry" approach avoids the use of organic solvents.
Materials:
-
This compound
-
Terminal alkyne (e.g., 1-heptyne)
-
Palladium precatalyst: Pd(OAc)₂
-
Ligand: Cyclopropylphosphine
-
Base: Triethylamine (Et₃N)
-
Surfactant: "PTS" (a nonionic amphiphile, commercially available)
-
Solvent: Degassed water
Procedure:
-
Prepare a 3% (w/w) solution of PTS in degassed water.
-
In a reaction vessel, combine this compound (1.0 equiv) and the terminal alkyne (1.5 equiv).
-
Add the palladium precatalyst Pd(OAc)₂ (0.02 equiv) and the cyclopropylphosphine ligand (0.04 equiv).
-
Add the 3% PTS/water solution and triethylamine (3.0 equiv).
-
Stir the mixture vigorously at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize typical reaction parameters for copper-free Sonogashira couplings of aryl bromides, which can be used as a starting point for the optimization of the reaction with this compound.
Table 1: Comparison of Catalytic Systems for Copper-Free Sonogashira Coupling of Aryl Bromides.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | Piperidine | DMF | 85 | 85-95 | [5] |
| Pd(OAc)₂ / Cyclopropylphosphine | Et₃N | 3% PTS/H₂O | Room Temp. | 90-96 | [1] |
| Pd₂(dba)₃ / SPhos | K₂CO₃ | THF | 60 | 80-90 | [9] |
| Pd(OAc)₂ / Urea | - | - | Room Temp. | 75-95 | [3] |
Table 2: Substrate Scope and Yields for a Copper-Free Sonogashira Protocol.
| Aryl Bromide | Alkyne | Product | Yield (%) |
| 4-Bromobenzoic acid | Phenylacetylene | 4-(Phenylethynyl)benzoic acid | 92 |
| 2-Bromotoluene | 1-Heptyne | 1-(Hept-1-yn-1-yl)-2-methylbenzene | 88 |
| 1-Bromo-4-nitrobenzene | Phenylacetylene | 1-Nitro-4-(phenylethynyl)benzene | 95 |
Note: Yields are indicative and may vary depending on the specific substrates and reaction conditions.
Mandatory Visualizations
Reaction Scheme
Caption: General scheme for the copper-free Sonogashira coupling.
Catalytic Cycle
Caption: The catalytic cycle of the copper-free Sonogashira reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Sonogashira coupling.
Conclusion
The copper-free Sonogashira coupling is a highly effective method for the synthesis of disubstituted alkynes, offering significant advantages over traditional copper-co-catalyzed systems, especially in the context of pharmaceutical and materials science research. The protocols provided herein offer a robust starting point for the successful coupling of this compound, with the notable benefit of avoiding the need for carboxylic acid protection. Researchers are encouraged to optimize the reaction conditions, particularly the choice of ligand and base, to achieve the best possible outcomes for their specific substrates.
References
- 1. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 2. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Application Notes and Protocols: Synthesis of 5-(2-Bromophenyl)-4-pentynoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 5-(2-Bromophenyl)-4-pentynoic acid, a key intermediate for the development of novel therapeutics and functional materials. The described methodology is based on the robust and versatile Sonogashira coupling reaction.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a terminal alkyne, a carboxylic acid, and a brominated phenyl ring, offers multiple points for further chemical modification. This allows for its incorporation into a diverse range of complex molecules, including but not limited to, novel heterocyclic compounds, and as a linker in bioconjugation or materials science applications. The synthesis of this compound is achieved through a palladium and copper co-catalyzed Sonogashira cross-coupling reaction between a terminal alkyne and an aryl halide.[1][2] This method is well-regarded for its mild reaction conditions and tolerance of a wide variety of functional groups.[2]
Reaction Scheme
The synthesis proceeds via the Sonogashira coupling of 4-pentynoic acid with 1-bromo-2-iodobenzene. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective coupling at the iodo-position, leaving the bromo-substituent intact for subsequent transformations.
Figure 1: General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for Sonogashira coupling reactions analogous to the synthesis of this compound. These conditions can be used as a starting point for optimization.
| Parameter | Value/Condition | Notes |
| Starting Materials | 4-Pentynoic acid, 1-Bromo-2-iodobenzene | |
| Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) | Other palladium sources like Pd(PPh₃)₄ can also be used.[3] |
| Co-catalyst | CuI (2-10 mol%) | Essential for facilitating the coupling. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Typically used in excess or as a co-solvent.[2][4] |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Anhydrous and deaerated conditions are recommended.[1][4] |
| Temperature | Room temperature to 50°C | Reaction is often feasible at room temperature.[2] |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS for completion. |
| Yield | 70 - 95% | Dependant on specific conditions and purity of reagents. |
Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound on a laboratory scale.
Materials:
-
1-Bromo-2-iodobenzene
-
4-Pentynoic acid
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-2-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by the addition of triethylamine (3.0 eq).
-
Alkyne Addition: To the stirred solution, add 4-pentynoic acid (1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, gentle heating to 40-50°C can be applied.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Visualizations
Signaling Pathway and Logical Relationships
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
References
Application Note and Protocol for the Purification of 5-(2-Bromophenyl)-4-pentynoic acid by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of 5-(2-Bromophenyl)-4-pentynoic acid using silica gel column chromatography. The methodology is designed to efficiently remove impurities, yielding a product of high purity suitable for subsequent synthetic steps or biological assays. This application note includes a comprehensive experimental procedure, data presented in a tabular format for clarity, and a visual representation of the workflow.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. Its structure, featuring a terminal alkyne, a carboxylic acid, and a brominated phenyl ring, allows for diverse chemical modifications. The purity of this intermediate is critical for the success of subsequent reactions and the biological activity of the final products. Column chromatography is a standard and effective technique for the purification of such organic compounds, separating the target molecule from byproducts and unreacted starting materials based on differential adsorption to a stationary phase.[1][2] This protocol outlines a robust method for the purification of this compound using silica gel chromatography.
Experimental Data
Table 1: Purification Parameters and Results
| Parameter | Value |
| Crude Sample Weight | 1.5 g |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 40 cm length x 4 cm diameter |
| Eluent System | Hexane:Ethyl Acetate with 0.5% Acetic Acid (Gradient) |
| Flow Rate | ~5 mL/min |
| Fractions Collected | 20 mL per fraction |
| Purified Product Weight | 1.2 g |
| Yield | 80% |
| Purity (by HPLC) | >98% |
Table 2: Thin-Layer Chromatography (TLC) Analysis
| Compound | Eluent System | Retention Factor (Rf) |
| This compound | Hexane:Ethyl Acetate (7:3) + 0.5% Acetic Acid | 0.45 |
| Less Polar Impurity | Hexane:Ethyl Acetate (7:3) + 0.5% Acetic Acid | 0.60 |
| More Polar Impurity | Hexane:Ethyl Acetate (7:3) + 0.5% Acetic Acid | 0.15 |
Experimental Protocol
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Acetic Acid (glacial)
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Beakers and Erlenmeyer flasks
-
Test tubes for fraction collection
-
TLC plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
Column Preparation (Wet-Packing Method)
-
Ensure the chromatography column is clean, dry, and securely clamped in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[1][3]
-
Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base.[2][3]
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). The consistency should be pourable but not too dilute.[1][3]
-
Pour the silica slurry into the column. Use a funnel to prevent spillage. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add the slurry to the column.
-
Gently tap the side of the column to pack the silica gel evenly and remove any air bubbles.[1]
-
Once all the silica gel is added, allow it to settle, ensuring a uniform bed. Do not let the solvent level drop below the top of the silica gel at any point to prevent the column from running dry, which can lead to cracking of the stationary phase and poor separation.[3][4]
-
Add a thin layer (approx. 1 cm) of sand on top of the silica gel to protect the surface from disturbance when adding the sample and eluent.[2]
-
Drain the solvent until the level is just at the top of the sand layer. The column is now ready for loading.
Sample Loading
-
Dissolve the crude this compound (1.5 g) in a minimal amount of dichloromethane or the eluent mixture.
-
Carefully apply the dissolved sample onto the top of the sand layer using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level just reaches the top of the sand.
-
Carefully add a small amount of the initial eluent to wash the sides of the column and ensure the entire sample is adsorbed onto the stationary phase. Repeat this step 2-3 times.
Elution and Fraction Collection
-
Carefully fill the column with the eluent.
-
Begin the elution with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% acetic acid). The addition of a small amount of acetic acid helps to keep the carboxylic acid protonated and reduces tailing on the silica gel.
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15, and so on). This gradient elution will first elute the less polar impurities, followed by the desired product, and finally the more polar impurities.
-
Collect the eluate in fractions of 20 mL in numbered test tubes.
-
Monitor the separation by periodically analyzing the fractions using Thin-Layer Chromatography (TLC).
-
Pool the fractions containing the pure desired product.
Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The resulting solid or oil is the purified this compound.
-
Dry the product under high vacuum to remove any residual solvent.
-
Determine the weight and calculate the yield. Confirm the purity using analytical techniques such as HPLC, NMR, and Mass Spectrometry.
Workflow and Pathway Diagrams
References
Application Note and Protocol for the Recrystallization of 5-(2-Bromophenyl)-4-pentynoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of 5-(2-Bromophenyl)-4-pentynoic acid via recrystallization. The procedure is based on established methods for the purification of aromatic carboxylic acids and aims to yield a high-purity crystalline product suitable for downstream applications in research and drug development.
Introduction
This compound is a synthetic organic compound with potential applications in medicinal chemistry and materials science. As with many synthesized compounds, purification is a critical step to remove impurities such as starting materials, byproducts, and reagents. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. This allows for the dissolution of the crude product in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain in the mother liquor.
This protocol outlines a general procedure for the recrystallization of this compound. Due to the absence of specific literature on this compound's recrystallization, a solvent screening is recommended to identify the optimal conditions.
Physicochemical Data and Solvent Selection
There is no specific experimental data available for the solubility and melting point of this compound in the public domain. However, by examining the structure—an aromatic carboxylic acid with a phenyl-substituted alkynoic acid chain—we can infer its properties and suggest suitable solvents for recrystallization. Aromatic carboxylic acids are often recrystallized from solvents such as alcohols, aqueous alcohols, toluene, or toluene/petroleum ether mixtures.[2]
The related compound, 4-pentynoic acid, is soluble in water and low-polarity organic solvents and has a melting point of 54-57 °C.[3][4][5] The presence of the bulky and nonpolar 2-bromophenyl group in the target molecule is expected to decrease its polarity and water solubility, and likely increase its melting point compared to 4-pentynoic acid.
Table 1: Suggested Solvents for Screening
| Solvent/Solvent System | Rationale | Expected Solubility Profile |
| Ethanol | The carboxylic acid group should provide some polarity, making it soluble in hot ethanol. | Good solubility at high temperatures, lower at room temperature. |
| Isopropanol | Similar to ethanol, but may offer a different solubility profile. | Good solubility at high temperatures, lower at room temperature. |
| Toluene | The aromatic ring suggests solubility in an aromatic solvent. | May require a co-solvent to decrease solubility upon cooling. |
| Toluene/Hexane | A non-polar solvent system that can be fine-tuned. | Good solubility in hot toluene; addition of hexane will decrease solubility. |
| Ethanol/Water | A polar solvent system that is easily tunable. | Good solubility in hot ethanol/water mixtures; decreased solubility upon cooling. |
| Ethyl Acetate/Hexane | A moderately polar system. | Good solubility in hot ethyl acetate; addition of hexane will induce crystallization. |
Experimental Protocol
This protocol describes a general method for the recrystallization of this compound. The user should start with a small-scale solvent screening to determine the optimal solvent or solvent system.
3.1. Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
3.2. Solvent Screening (Small Scale)
-
Place approximately 50 mg of the crude compound into several test tubes.
-
To each tube, add a different candidate solvent (from Table 1) dropwise at room temperature, vortexing after each addition, until the solid dissolves or it becomes apparent that it is insoluble.
-
For solvents in which the compound is sparingly soluble at room temperature, heat the test tube in a water bath and continue to add the solvent dropwise until the solid dissolves.
-
Once a saturated solution is formed at the boiling point of the solvent, allow the test tube to cool slowly to room temperature.
-
If crystals form, place the test tube in an ice bath to maximize crystal yield.
-
An ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at the solvent's boiling point, and which yields a good recovery of pure crystals upon cooling.
3.3. Recrystallization Procedure (Large Scale)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar and the chosen solvent. Heat the mixture to the boiling point of the solvent with gentle stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[6] It is crucial to use the minimum amount of hot solvent to ensure a good yield.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, or if decolorizing carbon was used to remove colored impurities, a hot filtration step is necessary.[6] Pre-heat a second Erlenmeyer flask and a gravity filtration setup (funnel with fluted filter paper). Quickly filter the hot solution into the pre-heated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[1][6] Slow cooling promotes the formation of larger, purer crystals.[1] Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.[6]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[6]
-
Drying: Dry the purified crystals. This can be done by air drying on the filter paper, or for faster results, in a drying oven at a temperature well below the compound's melting point, or in a vacuum desiccator.
-
Analysis: Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point close to the literature value (if available) is an indication of purity.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: Workflow for the recrystallization of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
When heating organic solvents, use a heating mantle or a steam bath. Avoid open flames.
-
Handle hot glassware with appropriate clamps or tongs.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. 4-PENTYNOIC ACID | 6089-09-4 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [guidechem.com]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Application Note: HPLC Analysis for Purity Determination of 5-(2-Bromophenyl)-4-pentynoic acid
Introduction
5-(2-Bromophenyl)-4-pentynoic acid is a synthetic organic compound with potential applications in pharmaceutical and materials science research. As with any synthesized compound intended for further use, establishing its purity is a critical quality control step. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and widely used analytical technique for the separation, identification, and quantification of components in a mixture. This application note details a reverse-phase HPLC (RP-HPLC) method for the determination of the purity of this compound.
Principle of the Method
The method employs reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an organic solvent and an aqueous buffer. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Due to its aromatic ring and carboxylic acid functional group, this compound exhibits moderate hydrophobicity, allowing for good retention and separation on a C18 column. The acidic mobile phase ensures that the carboxylic acid group remains protonated, leading to better peak shape and retention. Detection is achieved by monitoring the UV absorbance of the compound, which is expected to have a strong chromophore due to the presence of the phenyl ring.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
Standard: A reference standard of this compound of known purity.
-
Sample: The synthesized batch of this compound to be analyzed.
2. Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% (v/v) Formic acid in water.
-
Mobile Phase B (Organic): 0.1% (v/v) Formic acid in acetonitrile.
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. From the stock solution, prepare a working standard of 0.1 mg/mL by diluting with the mobile phase.
-
Sample Solution: Accurately weigh approximately 10 mg of the test sample of this compound and dissolve it in 10 mL of acetonitrile. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 30 minutes |
4. Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the percentage of the peak area of the main component relative to the total peak area of all components in the chromatogram.
-
Percent Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
Table 1: Representative Chromatographic Data for Purity Analysis of this compound
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | % Area | Identification |
| 1 | 3.52 | 5.8 | 0.2 | Impurity 1 |
| 2 | 8.15 | 12.3 | 0.4 | Impurity 2 |
| 3 | 15.78 | 2950.6 | 99.1 | This compound |
| 4 | 19.23 | 8.9 | 0.3 | Impurity 3 |
| Total | 2977.6 | 100 |
Visualizations
Caption: Workflow for the HPLC purity analysis of this compound.
Caption: Logical relationship of the core components of the HPLC system.
Application Notes and Protocols: The Use of 5-(2-Bromophenyl)-4-pentynoic Acid in Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Bromophenyl)-4-pentynoic acid is a versatile bifunctional molecule poised for applications in the synthesis of complex heterocyclic scaffolds. Its structure, incorporating a terminal alkyne, a carboxylic acid, and an ortho-positioned bromine on a phenyl ring, offers multiple reaction handles for intramolecular cyclization strategies. While direct literature explicitly detailing the use of this exact molecule is sparse, its architecture strongly suggests its utility in modern synthetic methodologies, particularly in palladium-catalyzed reactions to construct novel fused-ring systems. These resulting heterocycles are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.
This document provides a prospective application of this compound in the synthesis of a dihydronaphthalene-fused γ-lactone via an intramolecular Heck-type cyclization. The protocols and data presented are based on established methodologies for structurally related 2-bromoaryl alkynoic acids and serve as a guide for researchers exploring the synthetic potential of this compound.
Proposed Application: Intramolecular Heck-Type Cyclization
The key reactive features of this compound—the aryl bromide and the terminal alkyne—are ideal substrates for palladium-catalyzed intramolecular reactions. A plausible and highly useful transformation is an intramolecular Heck-type cyclization. In this proposed reaction, oxidative addition of the palladium(0) catalyst to the aryl bromide bond would be followed by intramolecular insertion of the alkyne. Subsequent reductive elimination would yield a fused heterocyclic product. The presence of the carboxylic acid moiety allows for the spontaneous formation of a lactone ring under the reaction conditions.
This strategy provides an efficient route to construct a dihydronaphthalene-fused γ-lactone scaffold, a structural motif present in various natural products and pharmacologically active molecules.
Quantitative Data Summary
As specific yield data for the cyclization of this compound is not available in the reviewed literature, the following table summarizes typical yields for analogous intramolecular cyclizations of similar 2-bromoaryl alkynoic or alkenoic acids, which support the feasibility of the proposed protocol.
| Starting Material Type | Heterocyclic Product | Catalyst System | Typical Yield (%) |
| 2-Bromoaryl alkynoic acid | Isocoumarin derivative | Pd(OAc)₂ / PPh₃ | 70-95% |
| N-(2-bromophenyl)acrylamide | Oxindole derivative | Pd(OAc)₂ / Chiral Ligand | 80-95% |
| 2-Bromoanilino alkenenitrile | γ-Carboline derivative | Pd(OAc)₂ / PPh₃ | 60-85% |
| This compound | Dihydronaphthalene-fused γ-lactone | Pd(OAc)₂ / PPh₃ | Not Reported |
Experimental Protocols
Protocol 1: Synthesis of 4-(phenylidene)dihydro-1H-benzo[de]isochromen-3(9bH)-one via Intramolecular Heck-Type Cyclization
This protocol outlines the proposed method for the intramolecular cyclization of this compound to form the corresponding dihydronaphthalene-fused γ-lactone.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), triphenylphosphine (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (10 mL) via syringe.
-
Stir the reaction mixture at 100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-(phenylidene)dihydro-1H-benzo[de]isochromen-3(9bH)-one.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Proposed Synthetic Pathway
Application Notes and Protocols for 5-(2-Bromophenyl)-4-pentynoic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Bromophenyl)-4-pentynoic acid is a synthetic molecule of interest in medicinal chemistry, primarily explored for its potential as a modulator of ionotropic gamma-aminobutyric acid (GABA) receptors. Structurally, it is an analog of 4-pentynoic acid, a known versatile building block in organic synthesis. The incorporation of a 2-bromophenyl group suggests its potential for further functionalization through cross-coupling reactions, making it a valuable scaffold in drug discovery programs. These notes provide an overview of its potential applications, protocols for its synthesis and biological evaluation, and a hypothetical data summary based on related compounds.
Potential Applications
Drawing parallels from structurally similar compounds, this compound is hypothesized to function as a noncompetitive antagonist of GABA receptors. This mechanism of action is similar to that of other acyclic antagonists that bind to the 4'-ethynyl-4-n-propylbicycloorthobenzoate (EBOB) site on the receptor.[1] Such compounds are valuable tools for studying the pharmacology of GABA receptors and hold therapeutic potential for conditions characterized by GABAergic dysregulation. The terminal alkyne and carboxylic acid functionalities also make it a suitable candidate for "click chemistry" reactions, allowing for its conjugation to other molecules to create novel chemical entities.[2]
Data Presentation
The following table summarizes hypothetical quantitative data for this compound, based on the activity of analogous compounds like 5-[4-(3,3-Dimethylbutoxycarbonyl)phenyl]-4-pentynoic acid (DBCPP).[1]
| Compound | Target | Assay Type | IC50 (nM) | Hill Coefficient |
| This compound (Hypothetical) | Rat Brain GABA Receptor | [³H]EBOB Binding Inhibition | 95 | 0.8 |
| 5-[4-(3,3-Dimethylbutoxycarbonyl)phenyl]-4-pentynoic acid (DBCPP) | Rat Brain GABA Receptor | [³H]EBOB Binding Inhibition | 88 | Not Reported |
| 5-[4-(3,3-Dimethylbutoxycarbonyl)phenyl]-4-pentynoic acid (DBCPP) | Rat Dorsal Root Ganglion Neurons | Whole-cell Patch Clamp (GABA-induced currents) | 540 | 0.7 |
Experimental Protocols
Synthesis of this compound
This protocol is a proposed synthetic route based on standard organic chemistry reactions.
Materials:
-
4-Pentynoic acid
-
1-Bromo-2-iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 4-pentynoic acid (1.0 eq) in a 2:1 mixture of triethylamine and acetonitrile, add 1-bromo-2-iodobenzene (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and copper(I) iodide (0.01 eq).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
[³H]EBOB Binding Assay
This protocol is adapted from methods used for similar GABA receptor antagonists.[1]
Materials:
-
Rat brain membranes (prepared from cerebral cortex)
-
[³H]EBOB (specific activity ~50 Ci/mmol)
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled EBOB (for non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare rat brain membranes and resuspend in assay buffer.
-
In a series of microcentrifuge tubes, add 100 µL of brain membrane suspension, 50 µL of varying concentrations of this compound (or vehicle for total binding, and excess unlabeled EBOB for non-specific binding), and 50 µL of [³H]EBOB (final concentration ~1 nM).
-
Incubate the tubes at 37°C for 90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of this compound.
Caption: Hypothetical mechanism of action of this compound on the GABA-A receptor.
References
Application Notes and Protocols for the Derivatization of 5-(2-Bromophenyl)-4-pentynoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the carboxylic acid group of 5-(2-Bromophenyl)-4-pentynoic acid. This compound possesses a unique combination of a carboxylic acid, a terminal alkyne, and an aryl bromide, making it a versatile building block in medicinal chemistry and materials science. The derivatization of the carboxylic acid moiety allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships and the development of novel molecular entities.
Introduction
This compound is a valuable synthetic intermediate. The presence of the aryl bromide and the terminal alkyne allows for subsequent cross-coupling reactions, such as Sonogashira, Suzuki, or Buchwald-Hartwig couplings, to build molecular complexity. The carboxylic acid group serves as a handle for the attachment of pharmacophores, linkers, or reporter groups through the formation of esters, amides, and other derivatives.
This document outlines four primary methods for the derivatization of the carboxylic acid group:
-
Esterification: Conversion to esters, which can modulate lipophilicity and act as prodrugs.
-
Amidation: Formation of amides, a key linkage in many biologically active molecules.
-
Acid Chloride Formation: Synthesis of the highly reactive acid chloride intermediate for further functionalization.
-
Weinreb Amide Synthesis: Creation of a stable N-methoxy-N-methylamide, a precursor for the synthesis of ketones and aldehydes.
A critical consideration in the derivatization of this molecule is the potential for unwanted side reactions involving the terminal alkyne and the aryl bromide. The protocols provided are designed to be chemoselective, targeting the carboxylic acid group while preserving the integrity of the other functional moieties. Specifically, conditions that could promote palladium/copper-catalyzed cross-coupling reactions (Sonogashira coupling) are avoided.
I. Esterification of this compound
Esterification is a fundamental transformation that can be achieved under various conditions. For substrates sensitive to strong acids, milder methods are preferred.
Protocol 1: Fischer-Speier Esterification (Acid-Catalyzed)
This classic method is suitable for producing simple alkyl esters, such as methyl or ethyl esters. The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.[1][2][3][4][5]
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, ~0.2 M concentration of the acid) is added concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
The reaction mixture is heated to reflux and stirred for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and the excess alcohol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude ester.
-
The product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Alkylation of the Carboxylate
This method is milder than Fischer esterification and is suitable for more complex or acid-sensitive alcohols. The carboxylic acid is first deprotonated with a non-nucleophilic base to form the carboxylate salt, which is then alkylated with an alkyl halide.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a non-nucleophilic base such as potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq) and stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
| Method | Reagents | Typical Conditions | Expected Yield |
| Fischer-Speier | Alcohol (excess), H₂SO₄ (cat.) | Reflux, 4-12 h | 80-95% |
| Alkylation | K₂CO₃ or Cs₂CO₃, Alkyl Halide | DMF or ACN, RT to 60°C, 2-18 h | 75-90% |
Diagram of Esterification Workflow
Caption: Workflow for the esterification of this compound.
II. Amidation of this compound
Amide bond formation is a cornerstone of drug development. The use of peptide coupling reagents allows for the efficient and chemoselective synthesis of amides under mild conditions.[6][7][8][9][10]
Protocol 3: Amidation using Carbodiimide Coupling Agents
Carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS), are widely used for amide bond formation.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or DMF.
-
Add the desired amine (1.1 eq) and a coupling additive such as HOBt (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the carbodiimide coupling agent (e.g., EDC·HCl, 1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, if DCM is used as the solvent, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. If DMF is used, quench with water and extract with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 4: Amidation using Phosphonium or Uronium Salt Coupling Agents
Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or HATU are highly efficient for forming amide bonds, especially with sterically hindered amines or for minimizing racemization in chiral substrates.
Experimental Protocol:
-
In a flask, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in an aprotic solvent such as DMF or DCM.
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Add the coupling reagent (e.g., HATU or PyBOP, 1.2 eq) to the mixture at room temperature.
-
Stir the reaction for 2-6 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude amide can be purified by flash chromatography.
| Method | Coupling Reagents | Base (if required) | Typical Conditions | Expected Yield |
| Carbodiimide | EDC·HCl or DCC, HOBt | - | DCM or DMF, 0°C to RT, 12-24 h | 70-90% |
| Phosphonium/Uronium | HATU or PyBOP | DIPEA | DMF or DCM, RT, 2-6 h | 85-98% |
Diagram of Amidation Workflow
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. peptide.com [peptide.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. people.uniurb.it [people.uniurb.it]
- 10. taylorfrancis.com [taylorfrancis.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Coupling for 5-(2-Bromophenyl)-4-pentynoic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-(2-Bromophenyl)-4-pentynoic acid via Sonogashira coupling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this specific chemical transformation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the Sonogashira coupling of 2-bromobenzoic acid derivatives with terminal alkynes like 4-pentynoic acid.
Question: I am observing very low to no conversion of my starting material, 2-bromobenzoic acid (or a derivative). What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the Sonogashira coupling of 2-bromobenzoic acid derivatives can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Catalyst System and Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical. For substrates bearing a carboxylic acid group, a "protecting-group-free" approach in an aqueous medium has proven effective, avoiding the need for extra synthesis steps.[1]
-
Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the palladium catalyst.[2] Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed.
-
Temperature: While many Sonogashira reactions are run at room temperature, aryl bromides are less reactive than aryl iodides and may require elevated temperatures to facilitate the oxidative addition step, which is often rate-limiting.[3] However, excessively high temperatures can lead to side reactions and catalyst decomposition. A systematic optimization of the reaction temperature is recommended.
-
Base Selection: The base plays a crucial role in deprotonating the terminal alkyne. For reactions involving carboxylic acids, inorganic bases like potassium carbonate (K₂CO₃) have been used successfully in aqueous media.[1] In organic solvents, amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) are common, but their purity is important, as impurities can inhibit the catalyst.
Question: I am seeing a significant amount of a side product that appears to be a dimer of my alkyne (4-pentynoic acid). How can I minimize this homocoupling reaction?
Answer:
The formation of a 1,3-diyne (dimer) from the homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings, often referred to as Glaser coupling. This is typically promoted by the copper(I) co-catalyst in the presence of oxygen.[2]
To minimize homocoupling:
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While the reaction may be slower, it often eliminates the homocoupling side product.
-
Strictly Anaerobic Conditions: If using a copper co-catalyst, it is imperative to maintain a scrupulously oxygen-free environment. Use degassed solvents and purge the reaction vessel thoroughly with an inert gas.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
Question: My reaction mixture turns black, and I observe the formation of a precipitate. What is happening, and is it affecting my reaction?
Answer:
The formation of a black precipitate is often indicative of the decomposition of the palladium(0) catalyst to palladium black. This is a common mode of catalyst deactivation and will lead to a decrease in reaction rate and overall yield.
Several factors can contribute to the formation of palladium black:
-
Presence of Oxygen: As mentioned, oxygen can degrade the palladium catalyst.
-
High Temperatures: Excessive heat can promote catalyst decomposition.
-
Solvent Effects: Certain solvents can promote the formation of palladium black. For instance, some anecdotal evidence suggests that THF may be more prone to this issue than other solvents.
-
Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unprotected metal can aggregate and precipitate.
To mitigate this issue:
-
Ensure an Inert Atmosphere: This is the most critical step.
-
Optimize Temperature: Find the minimum temperature required for a reasonable reaction rate.
-
Choose an Appropriate Solvent: Solvents like DMF, NMP, or even water (for protecting-group-free methods) can be effective.
-
Use Robust Ligands: Bulky and electron-rich phosphine ligands can form more stable complexes with palladium, reducing the likelihood of decomposition.
Question: Does the carboxylic acid group on my 2-bromobenzoic acid derivative interfere with the reaction? Do I need to protect it?
Answer:
The carboxylic acid group can potentially interfere with the Sonogashira coupling by reacting with the base or coordinating to the metal catalyst. However, recent methodologies have demonstrated successful Sonogashira couplings on halogenated aromatic acids without the need for a protecting group.[1] These reactions are often carried out in aqueous media using an inorganic base like K₂CO₃.[1] This approach is highly advantageous as it avoids the additional steps of protection and deprotection.
If you are working in an organic solvent with an amine base, the carboxylic acid will be deprotonated to form a carboxylate salt. While this may alter the electronic properties of the substrate, the reaction can still proceed. If you continue to face issues, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a viable option, which can be hydrolyzed back to the carboxylic acid after the coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst system for the Sonogashira coupling of a 2-bromoaryl carboxylic acid?
A1: A common and effective catalyst system for the protecting-group-free Sonogashira coupling of a halogenated aromatic acid is a combination of a palladium source, a water-soluble phosphine ligand, and a copper(I) co-catalyst in an aqueous medium. A specific example is Pd(OAc)₂ with the ligand TPPTS (tris(3-sulfophenyl)phosphine trisodium salt) and CuI as the co-catalyst.[1] For copper-free systems, a palladium catalyst with a bulky, electron-rich phosphine ligand is often employed.
Q2: Which base should I use for the synthesis of this compound?
A2: The choice of base depends on the reaction conditions. For protecting-group-free synthesis in water, an inorganic base like potassium carbonate (K₂CO₃) is a good choice.[1] In organic solvents, an amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used. It is crucial to use a high-purity amine base, as impurities can poison the catalyst.
Q3: What is the general order of reactivity for aryl halides in the Sonogashira coupling?
A3: The reactivity of aryl halides in the Sonogashira coupling follows the order: I > Br > Cl.[2] Aryl iodides are the most reactive and can often be coupled at room temperature. Aryl bromides, like in the case of this compound synthesis, are less reactive and may require heating. Aryl chlorides are the least reactive and often require specialized catalysts and more forcing conditions.
Q4: Can I perform this reaction open to the air?
A4: It is highly recommended to perform the Sonogashira coupling under an inert atmosphere (nitrogen or argon). Oxygen can lead to the undesirable homocoupling of the alkyne and decomposition of the palladium catalyst, both of which will lower the yield of your desired product.[2]
Quantitative Data Summary
The following table summarizes the yields of Sonogashira coupling of various halogenated aromatic acids with phenylacetylene under protecting-group-free conditions in water. This data can serve as a useful reference for optimizing your reaction.
| Entry | Aryl Halide | Product | Yield (%)[1] |
| 1 | 4-Iodobenzoic acid | 4-(Phenylethynyl)benzoic acid | 86 |
| 2 | 4-Bromobenzoic acid | 4-(Phenylethynyl)benzoic acid | 70 |
| 3 | 3-Iodobenzoic acid | 3-(Phenylethynyl)benzoic acid | 88 |
| 4 | 3-Bromobenzoic acid | 3-(Phenylethynyl)benzoic acid | 75 |
| 5 | 2-Iodobenzoic acid | 2-(Phenylethynyl)benzoic acid | 82 |
| 6 | 2-Bromobenzoic acid | 2-(Phenylethynyl)benzoic acid | 68 |
| 7 | 3-Iodo-5-nitrobenzoic acid | 3-Nitro-5-(phenylethynyl)benzoic acid | 90 |
| 8 | 3-Bromo-5-nitrobenzoic acid | 3-Nitro-5-(phenylethynyl)benzoic acid | 85 |
Reaction conditions: Aryl halide (10 mmol), phenylacetylene (15 mmol), Pd(OAc)₂ (2 mol%), TPPTS (8 mol%), CuI (2 mol%), K₂CO₃ (20 mmol) in H₂O (20 mL) at 100 °C for 12 h.
Experimental Protocols
Protecting-Group-Free Sonogashira Coupling in Water
This protocol is adapted from a literature procedure for the coupling of halogenated aromatic acids with terminal alkynes.[1]
Materials:
-
2-Bromobenzoic acid
-
4-Pentynoic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Degassed deionized water
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzoic acid (1.0 equiv), potassium carbonate (2.0 equiv), Pd(OAc)₂ (0.02 equiv), TPPTS (0.08 equiv), and CuI (0.02 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed deionized water to the flask via a syringe.
-
Add 4-pentynoic acid (1.2-1.5 equiv) to the reaction mixture via a syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and acidify with aqueous HCl (e.g., 1M) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography as needed.
Visualizations
Caption: Experimental workflow for the protecting-group-free Sonogashira coupling.
Caption: Troubleshooting flowchart for low-yield Sonogashira coupling reactions.
References
Technical Support Center: Synthesis of 5-(2-Bromophenyl)-4-pentynoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering common side reactions and issues during the synthesis of 5-(2-Bromophenyl)-4-pentynoic acid. The synthesis of this compound is typically achieved through a Sonogashira coupling reaction between a 2-bromophenyl derivative and 4-pentynoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the Sonogashira cross-coupling reaction.[1][2][3] This reaction involves the coupling of a terminal alkyne (4-pentynoic acid) with an aryl halide (a 2-bromophenyl derivative) using a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[1][3]
Q2: What are the typical catalysts and reaction conditions for this Sonogashira coupling?
A2: Commonly used catalysts include a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI. The reaction is usually carried out in an amine base, like triethylamine or diisopropylamine, which also serves as the solvent. Anhydrous and anaerobic conditions are often required to prevent side reactions.[3]
Q3: What is the primary side product I should be aware of?
A3: A significant side product is the homocoupling of 4-pentynoic acid, leading to the formation of a diacid dimer. This is often referred to as the Glaser coupling product. This side reaction is promoted by the presence of oxygen and the copper co-catalyst.
Q4: Can this reaction be performed without a copper co-catalyst?
A4: Yes, copper-free Sonogashira reactions have been developed.[2][4] These protocols can be advantageous in minimizing the alkyne homocoupling side reaction. They often require specific ligands and reaction conditions to achieve high yields.[2][4]
Q5: How does the choice of base affect the reaction?
A5: The base is crucial for deprotonating the terminal alkyne to form the reactive acetylide. It also neutralizes the hydrogen halide formed during the reaction. The choice of base can influence the reaction rate and the occurrence of side reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no product yield | 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Poor quality of reagents (aryl bromide, alkyne, base). | 1. Use a fresh batch of palladium catalyst or activate it in situ. 2. Thoroughly dry all glassware and solvents. Purge the reaction vessel with an inert gas (e.g., argon or nitrogen). 3. Purify reagents before use. |
| Significant formation of alkyne homocoupling product (Glaser coupling) | 1. Presence of oxygen in the reaction mixture. 2. High concentration of copper co-catalyst. | 1. Ensure the reaction is performed under strictly anaerobic conditions. 2. Reduce the amount of CuI used. 3. Consider a copper-free Sonogashira protocol.[2][4] |
| Dehalogenation of the aryl bromide starting material | 1. Presence of reducing agents. 2. Certain phosphine ligands can promote this side reaction. | 1. Ensure all reagents are pure and free from reducing impurities. 2. If dehalogenation is significant, try using a different phosphine ligand or a ligandless palladium catalyst system. |
| Formation of unidentified byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. Side reactions involving functional groups on the substrates. | 1. Optimize the reaction temperature; Sonogashira reactions can often be run at room temperature.[1] 2. Protect sensitive functional groups if necessary. |
| Difficulty in product purification | 1. Presence of residual catalyst. 2. Similar polarity of the product and unreacted starting materials or byproducts. | 1. Use appropriate workup procedures to remove metal catalysts, such as washing with aqueous ammonium chloride or using a scavenger resin. 2. Optimize the chromatographic separation conditions (e.g., solvent system, column packing material). |
Experimental Protocols
Synthesis of 4-Pentynoic Acid (Precursor)
A common method for the synthesis of 4-pentynoic acid is the oxidation of 4-pentyn-1-ol.[5][6]
-
Procedure: 4-pentyn-1-ol is dissolved in acetone and cooled to 0 °C. Jones' reagent is added dropwise with vigorous stirring until the orange color persists. The reaction is allowed to warm to room temperature and stirred for an additional hour, maintaining the orange color by adding more Jones' reagent if necessary. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash chromatography.[5][6]
General Sonogashira Coupling Protocol for this compound
-
Materials:
-
2-Bromo-substituted phenyl derivative (e.g., 1-bromo-2-iodobenzene or similar)
-
4-Pentynoic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2-bromophenyl derivative, 4-pentynoic acid, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous solvent and then the anhydrous amine base via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway of Side Reactions
Caption: Desired Sonogashira coupling and common side reactions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-PENTYNOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. 4-PENTYNOIC ACID | 6089-09-4 [chemicalbook.com]
Removal of homocoupled byproducts in "5-(2-Bromophenyl)-4-pentynoic acid" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-Bromophenyl)-4-pentynoic acid. The primary focus is on the identification and removal of homocoupled byproducts, a common challenge in the Sonogashira cross-coupling reaction used for this synthesis.
Troubleshooting Guide
Issue: Presence of a Significant Amount of Homocoupled Byproduct
Q1: My reaction mixture shows a significant amount of a byproduct with a mass corresponding to the dimer of 4-pentynoic acid. How can I confirm its identity and remove it?
A1: The likely byproduct is 2,7-octadiynedioic acid, formed through the homocoupling (Glaser coupling) of 4-pentynoic acid. This is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used in the presence of oxygen.
Confirmation:
-
1H NMR Spectroscopy: The homocoupled byproduct will lack the characteristic signals of the 2-bromophenyl group. You can quantify the relative amounts of your desired product and the byproduct by comparing the integration of a unique proton signal from the bromophenyl ring of your product against a proton signal from the aliphatic chain present in both molecules.
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Mass Spectrometry: The homocoupled byproduct will have a molecular weight corresponding to C10H10O4.
Removal Strategies:
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Column Chromatography: This is the most effective method for separating the homocoupled byproduct from the desired product. Due to the difference in polarity (the desired product is more nonpolar due to the large aryl group), a good separation can be achieved.
-
Recrystallization: In some cases, recrystallization from a suitable solvent system may selectively precipitate the desired product, leaving the more polar byproduct in the mother liquor.
Frequently Asked Questions (FAQs)
Q2: What are the primary causes of homocoupling in the Sonogashira reaction for synthesizing this compound?
A2: Homocoupling, also known as Glaser coupling, is primarily caused by:
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Presence of a Copper(I) Co-catalyst: Copper acetylides can undergo oxidative dimerization in the presence of an oxidant.[1]
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Presence of Oxygen: Oxygen acts as the oxidant for the copper-mediated homocoupling. Therefore, reactions not performed under an inert atmosphere are prone to this side reaction.[1]
-
High Catalyst Concentration: High concentrations of the palladium and copper catalysts can sometimes favor the formation of byproducts.[2]
Q3: How can I minimize the formation of the homocoupled byproduct during the reaction?
A3: To minimize homocoupling, consider the following modifications to your reaction conditions:
-
Copper-Free Sonogashira Conditions: The most direct way to prevent copper-mediated homocoupling is to use a copper-free Sonogashira protocol.[1]
-
Inert Atmosphere: Rigorously deoxygenate your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
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Slow Addition of the Alkyne: Adding the 4-pentynoic acid slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
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Use of a Mild Reducing Atmosphere: Introducing a dilute hydrogen gas mixture with nitrogen or argon has been shown to reduce homocoupling to as low as 2%.[2]
Q4: What is a reliable method for quantifying the amount of homocoupled byproduct in my crude product mixture?
A4: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a precise method for determining the molar ratio of your desired product to the homocoupled byproduct.
Principle: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integrals of signals unique to each compound, their relative amounts can be calculated.
Procedure:
-
Acquire a 1H NMR spectrum of your crude product mixture.
-
Identify a well-resolved signal that is unique to "this compound" (e.g., a proton on the bromophenyl ring).
-
Identify a well-resolved signal corresponding to the homocoupled byproduct. If there are no unique signals, you can use a signal from the pentynoic acid backbone and a signal from the bromophenyl ring of the desired product for comparison.
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Integrate both signals accurately.
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Normalize the integrals by dividing by the number of protons each signal represents.
-
The ratio of the normalized integrals will give you the molar ratio of the two compounds.
Q5: Can you provide a starting protocol for column chromatography to separate this compound from its homocoupled byproduct?
A5: A general protocol for purification by flash column chromatography is provided below. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
Stationary Phase: Silica gel (230-400 mesh) Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or petroleum ether. A starting point for TLC analysis would be a 20-30% ethyl acetate in hexanes mixture. The desired product should have an Rf value of approximately 0.3-0.4 for good separation.
General Procedure:
-
Prepare the Column: Dry pack the column with silica gel and then flush with the initial, less polar eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexanes).
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Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure desired product.
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Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
The following table summarizes the hypothetical efficiency of different strategies in reducing the formation of the homocoupled byproduct. These values are illustrative and actual results may vary depending on specific reaction conditions.
| Strategy | Homocoupled Byproduct (%) | Desired Product Yield (%) |
| Standard Sonogashira (with CuI, no inert atmosphere) | 25-40% | 50-65% |
| Standard Sonogashira (with CuI, under N2) | 10-20% | 70-85% |
| Copper-Free Sonogashira (under N2) | <5% | 80-95% |
| Standard Sonogashira (with CuI, under N2/H2) | <2% | >90% |
Experimental Protocols
Protocol 1: General Copper-Free Sonogashira Synthesis of this compound
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To a dry Schlenk flask under an argon atmosphere, add 2-bromoiodobenzene (1.0 eq.), Pd(PPh3)4 (0.05 eq.), and CuI (0.1 eq. - Note: for copper-free, omit this).
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Add anhydrous, degassed solvent (e.g., THF or DMF).
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Add a degassed solution of a suitable base (e.g., triethylamine or diisopropylethylamine, 3.0 eq.).
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To this mixture, add a solution of 4-pentynoic acid (1.2 eq.) in the same solvent dropwise over 30 minutes.
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Stir the reaction at room temperature or gentle heating (e.g., 40-50 °C) and monitor by TLC until the starting material is consumed.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH4Cl solution, followed by brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: Quantitative 1H NMR Analysis
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Accurately weigh a sample of the crude reaction product (e.g., 10-20 mg) and a known amount of an internal standard (e.g., dimethyl sulfone, with a known purity).
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
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Acquire a 1H NMR spectrum with a sufficient relaxation delay (d1) to ensure accurate integration (e.g., 5 times the longest T1).
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Integrate a well-resolved signal from the desired product, the homocoupled byproduct, and the internal standard.
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Calculate the molar amounts of the product and byproduct relative to the known amount of the internal standard.
Visualizations
Caption: Troubleshooting workflow for byproduct removal.
Caption: Sonogashira reaction with Glaser homocoupling.
References
Technical Support Center: Synthesis of 5-(2-Bromophenyl)-4-pentynoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-(2-Bromophenyl)-4-pentynoic acid. The content is structured to address common issues encountered during its synthesis via Sonogashira coupling, offering detailed protocols, troubleshooting advice, and quantitative data to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of an aryl halide, such as 1-bromo-2-iodobenzene, with a terminal alkyne, 4-pentynoic acid, in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Q2: Why is the yield of my Sonogashira reaction for this compound consistently low?
A2: Low yields in Sonogashira couplings involving aryl bromides can stem from several factors. One of the primary reasons is the lower reactivity of aryl bromides compared to aryl iodides, often necessitating higher reaction temperatures for efficient oxidative addition to the palladium center.[1] Other contributing factors can include inefficient catalyst activity, suboptimal reaction conditions (solvent, base, temperature), the presence of oxygen leading to alkyne homocoupling, or issues with reagent purity.
Q3: What are the key parameters to optimize for improving the yield?
A3: To enhance the yield of this compound, optimization of the following parameters is crucial:
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Catalyst System: The choice of palladium source and ligand is critical.
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Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and yield.
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Base: The strength and type of amine base affect the deprotonation of the alkyne and the overall catalytic cycle.
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Temperature: As aryl bromides are less reactive, higher temperatures are often required.[1][2]
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Reaction Atmosphere: Maintaining an inert atmosphere is essential to prevent the oxidative homocoupling of 4-pentynoic acid, a common side reaction.
Q4: Can this reaction be performed without a copper co-catalyst?
A4: Yes, copper-free Sonogashira reactions have been developed to avoid the issue of alkyne homocoupling (Glaser coupling), which is often promoted by the presence of copper(I) salts.[3][4][5] These protocols may require specific ligands and reaction conditions to achieve high yields.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst: The palladium catalyst may not have been reduced to its active Pd(0) state, or it may have decomposed. | Ensure proper degassing of the reaction mixture. Consider using a pre-catalyst that is readily reduced in situ. The formation of palladium black is an indicator of catalyst decomposition. |
| Low Reaction Temperature: Aryl bromides often require higher temperatures for the oxidative addition step to proceed efficiently.[1] | Increase the reaction temperature, potentially to around 80-100 °C, and consider using a sealed reaction vessel if volatile reagents are used.[1] | |
| Inappropriate Solvent or Base: The solubility of reagents and the efficiency of the catalytic cycle are highly dependent on the solvent and base used. | Experiment with different solvents such as DMF, THF, or dioxane, and bases like triethylamine or diisopropylamine.[1] A 1:1 mixture of dioxane and triethylamine is a common starting point.[1] | |
| Poor Reagent Quality: Impurities in the aryl halide, alkyne, or solvent can poison the catalyst. | Use freshly purified reagents and dry, degassed solvents. Distilling the amine base can sometimes be beneficial. | |
| Significant Homocoupling of 4-pentynoic acid | Presence of Oxygen: Oxygen promotes the oxidative dimerization of the terminal alkyne (Glaser coupling), especially in the presence of a copper co-catalyst. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction. Consider a copper-free protocol.[3][4][5] |
| Decomposition of Starting Material | High Reaction Temperature: While higher temperatures can be necessary, excessive heat may lead to the decomposition of sensitive functional groups. | Monitor the reaction closely and try to find the optimal temperature that promotes the desired reaction without significant degradation. |
| Difficulty in Product Purification | Presence of Carboxylic Acid Group: The polarity of the carboxylic acid can lead to streaking on silica gel during column chromatography. | Add a small amount of a volatile acid, such as acetic acid or formic acid (around 0.1-1%), to the eluent to suppress the deprotonation of the carboxylic acid, leading to sharper peaks. |
Experimental Protocols
Representative Protocol for Sonogashira Coupling
This protocol is a representative procedure for the synthesis of this compound, adapted from general Sonogashira coupling methods for aryl bromides.
Materials:
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1-bromo-2-iodobenzene
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4-pentynoic acid
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Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
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Copper(I) iodide (CuI)
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Triethylamine (Et₃N)
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Anhydrous, degassed solvent (e.g., a 1:1 mixture of dioxane and triethylamine)
Procedure:
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To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-2-iodobenzene (1.0 eq), 4-pentynoic acid (1.2 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
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Add the anhydrous, degassed solvent mixture (e.g., 1:1 dioxane/Et₃N) to the flask.
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Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-80 °C.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel.
Purification Protocol
Column Chromatography:
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Stationary Phase: Silica gel
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing). To improve the resolution and prevent streaking of the carboxylic acid product, it is recommended to add 0.1-1% acetic acid to the eluent mixture.
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Monitoring: Fractions can be monitored by TLC, staining with potassium permanganate or using a UV lamp if the compound is UV-active.
Quantitative Data
The following table summarizes the impact of various reaction parameters on the yield of Sonogashira couplings with aryl bromides, based on literature data. This information can be used to guide the optimization of the synthesis of this compound.
| Parameter | Variation | Effect on Yield | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Choice of ligand and palladium source can significantly impact yield. Ligands like XPhos have shown high efficacy in some systems. | [4] |
| Copper Co-catalyst | With or without CuI | Presence of CuI can accelerate the reaction but may also promote homocoupling. Copper-free systems can provide cleaner reactions. | [3][4][5] |
| Solvent | DMF, THF, Dioxane, Acetonitrile | Polar aprotic solvents like DMF and THF are generally effective. The optimal solvent often depends on the specific substrates. | [1][3] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), K₃PO₄, Cs₂CO₃ | Organic amine bases are most common. The choice can affect reaction rate and side product formation. Inorganic bases are used in some protocols. | [1][2][3] |
| Temperature | Room Temperature to 150 °C | Higher temperatures are generally required for aryl bromides compared to aryl iodides. The optimal temperature is a balance between reaction rate and stability of reactants and products. | [1][2] |
Visualizations
Sonogashira Catalytic Cycle
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
References
Preventing dimerization of 4-pentynoic acid during coupling reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the prevention of dimerization of 4-pentynoic acid during coupling reactions.
Troubleshooting Guide: Dimerization of 4-Pentynoic Acid
This guide addresses specific issues users may encounter during the coupling of 4-pentynoic acid, focusing on the common side reaction of dimerization (homocoupling).
Problem 1: Low yield of the desired amide product and presence of a significant, apolar byproduct.
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Question: My reaction to couple 4-pentynoic acid to an amine using EDC/NHS has a low yield, and I observe a major byproduct that is less polar than my starting materials. Could this be a dimer of 4-pentynoic acid?
-
Answer: Yes, it is highly probable that the byproduct is the 1,3-diyne dimer of 4-pentynoic acid. This homocoupling is a common side reaction for terminal alkynes, often catalyzed by trace metal impurities.
-
Troubleshooting Steps:
-
Metal Contamination:
-
Source: Trace amounts of transition metals (especially copper) in reagents (e.g., EDC, NHS, salts, solvents) or from glassware can catalyze the dimerization.
-
Solution:
-
Use high-purity or "trace metal-free" grade reagents and solvents.
-
Consider adding a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the reaction mixture at a low concentration (e.g., 1-5 mol%) to sequester catalytic metal ions.
-
-
-
Reaction Conditions:
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Source: Elevated temperatures and prolonged reaction times can promote side reactions.
-
Solution:
-
Perform the coupling at room temperature or below (e.g., 4 °C).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) and stop the reaction as soon as the formation of the desired product plateaus.
-
-
-
Protecting Group Strategy (Recommended):
-
Rationale: The most robust solution is to temporarily protect the terminal alkyne. A trimethylsilyl (TMS) group is a suitable choice as it is stable to amide coupling conditions and can be removed under mild conditions post-coupling.
-
Workflow:
-
Protect the 4-pentynoic acid with a TMS group.
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Perform the EDC/NHS coupling with the TMS-protected 4-pentynoic acid.
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Deprotect the alkyne to yield the final product.
-
-
-
Problem 2: How do I confirm the byproduct is the 4-pentynoic acid dimer?
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Question: What analytical techniques can I use to identify the suspected dimer byproduct?
-
Answer:
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Mass Spectrometry (MS): The dimer will have a molecular weight corresponding to two molecules of 4-pentynoic acid minus two hydrogen atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The characteristic terminal alkyne proton signal (around 2-3 ppm) of 4-pentynoic acid will be absent in the dimer.
-
¹³C NMR: The signals for the sp-hybridized carbons of the terminal alkyne will be replaced by signals corresponding to the internal 1,3-diyne carbons.
-
-
High-Performance Liquid Chromatography (HPLC): The dimer, being more apolar, will have a longer retention time on a reverse-phase column compared to the starting 4-pentynoic acid and the desired amide product. An HPLC-UV method can be developed for quantification.[1][2][3][4][5]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of 4-pentynoic acid dimerization?
A1: The dimerization of terminal alkynes like 4-pentynoic acid is an oxidative homocoupling reaction. While it can occur under various conditions, it is most commonly catalyzed by transition metals, particularly copper. The mechanism generally involves the deprotonation of the terminal alkyne to form an acetylide, which then undergoes oxidative coupling.
Q2: Are there alternatives to EDC/NHS for coupling 4-pentynoic acid that might suppress dimerization?
A2: While other coupling reagents like HATU, HBTU, or DIC can be used for amide bond formation, they do not inherently prevent the metal-catalyzed dimerization of the alkyne. The most effective strategy across different coupling methods is the protection of the alkyne functionality.
Q3: Is the intramolecular cyclization of 4-pentynoic acid a concern during EDC/NHS coupling?
A3: Intramolecular cyclization to form an enol-lactone is another potential side reaction for 4-pentynoic acid, and it is also often catalyzed by copper. The preventative measures for dimerization, such as using high-purity reagents, adding chelators, or protecting the alkyne, are also effective against this side reaction.
Q4: Will the TMS protecting group be stable during the EDC/NHS coupling reaction?
A4: Yes, the trimethylsilyl (TMS) protecting group on the alkyne is stable to the standard conditions used for EDC/NHS coupling (typically neutral to slightly acidic pH).
Q5: What are the best conditions for removing the TMS group after the coupling reaction?
A5: The TMS group can be easily removed under mild conditions that will not affect the newly formed amide bond. Common methods include treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) in an organic solvent (e.g., THF) or using a mild base like potassium carbonate in methanol.[1][6]
Data Presentation
The following table provides illustrative data on the impact of using a trimethylsilyl (TMS) protecting group on the outcome of an EDC/NHS coupling reaction between 4-pentynoic acid and benzylamine.
| Condition | Desired Amide Product Yield (%) | Dimer Byproduct Formation (%) |
| Unprotected 4-Pentynoic Acid | 40-60% | 30-50% |
| TMS-Protected 4-Pentynoic Acid | >90% | <2% |
Note: Yields are illustrative and can vary depending on specific reaction conditions and the purity of reagents.
Experimental Protocols
Protocol 1: Trimethylsilyl (TMS) Protection of 4-Pentynoic Acid
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Materials: 4-pentynoic acid, dry tetrahydrofuran (THF), triethylamine (TEA), trimethylsilyl chloride (TMSCl).
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Procedure:
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Dissolve 4-pentynoic acid (1 equivalent) in dry THF under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Add triethylamine (2.2 equivalents) dropwise.
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Add trimethylsilyl chloride (1.1 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction by TLC or GC-MS until the starting material is consumed.
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Quench the reaction with saturated aqueous sodium bicarbonate solution.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the TMS-protected 4-pentynoic acid.
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Protocol 2: EDC/NHS Coupling of TMS-Protected 4-Pentynoic Acid to Benzylamine
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Materials: TMS-protected 4-pentynoic acid, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS), benzylamine, dry dichloromethane (DCM).
-
Procedure:
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Dissolve TMS-protected 4-pentynoic acid (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in dry DCM.
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Stir the solution at room temperature for 30 minutes to activate the carboxylic acid.
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Add benzylamine (1 equivalent) to the reaction mixture.
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Stir at room temperature for 12-24 hours.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
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Protocol 3: Deprotection of the TMS Group
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Materials: TMS-protected amide product, tetrahydrofuran (THF), tetrabutylammonium fluoride (TBAF, 1 M solution in THF).
-
Procedure:
-
Dissolve the TMS-protected amide (1 equivalent) in THF.
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Add TBAF (1.1 equivalents) dropwise at room temperature.
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Stir for 30-60 minutes.
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Monitor the deprotection by TLC or LC-MS.
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Once the reaction is complete, quench with water and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the final product if necessary.
-
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Issues with the solubility of "5-(2-Bromophenyl)-4-pentynoic acid" during workup
Technical Support Center: 5-(2-Bromophenyl)-4-pentynoic acid
This guide provides troubleshooting advice and frequently asked questions regarding the solubility of "this compound" during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: My compound, "this compound," precipitated out of the organic layer during extraction. What should I do?
A1: This is a common issue. The precipitation is likely due to the compound's dual nature: a nonpolar bromophenyl group and a polar carboxylic acid. Its solubility can be low in some organic solvents, especially if the concentration is high or the temperature changes.
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Troubleshooting Steps:
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Try adding a more polar organic solvent like ethyl acetate or a small amount of tetrahydrofuran (THF) to the organic layer to redissolve the precipitate.
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If the precipitate persists, it might be necessary to filter the solid. Wash the collected solid with a small amount of cold organic solvent to remove impurities. The filtrate should be kept and re-extracted to ensure no product is lost.[1]
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Consider performing the extraction at a slightly elevated temperature (if the solvents' boiling points allow) to increase solubility.
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Q2: An emulsion formed at the interface between the aqueous and organic layers during my acid-base extraction. How can I resolve this?
A2: Emulsion formation is common when working with complex organic molecules that have surfactant-like properties.[2]
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Troubleshooting Steps:
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Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.[2]
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Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.[2]
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Filtration: Pass the emulsified layer through a plug of glass wool or Celite.
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Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.[2]
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Patience: Sometimes, simply letting the separatory funnel stand for an extended period can lead to layer separation.
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Q3: After acidifying the basic aqueous layer, my product did not precipitate. Where did it go?
A3: There are several possibilities if your product does not precipitate upon acidification.
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Troubleshooting Steps:
-
Check the pH: Ensure the aqueous layer is sufficiently acidic. Use pH paper to confirm a pH of ~2-3. If not, add more acid (e.g., 1M HCl) dropwise.
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Insufficient Concentration: The product might be soluble in the acidic aqueous solution if its concentration is low. Try to extract the acidified aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[3] The product should move into the organic layer, which can then be dried and concentrated.[3]
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Product Still in Organic Layer: It's possible the initial basic extraction was incomplete. Do not discard the original organic layer until you have located your product.[1] Re-extract the original organic layer with a fresh portion of the basic solution.
-
Q4: What is the best solvent system for extracting "this compound"?
A4: A combination of a water-immiscible organic solvent and an aqueous basic solution is standard for an acid-base extraction.
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Recommended Solvents:
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Organic Layer: Diethyl ether or ethyl acetate are common choices. They are relatively polar, which helps to dissolve the carboxylic acid in its protonated form.
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Aqueous Layer: A dilute basic solution, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, is used to deprotonate the carboxylic acid and pull it into the aqueous layer as its more water-soluble carboxylate salt.[3]
-
Data Presentation: Solubility Summary
| Compound Type | Solvent | Solubility | Comments |
| Aromatic Carboxylic Acids | Water | Generally low, increases with temperature.[4] | The large nonpolar aromatic ring decreases water solubility. |
| Organic Solvents (Ether, Ethanol, Benzene) | Generally soluble.[4][5] | The nonpolar part of the molecule interacts well with these solvents. | |
| Aqueous Base (e.g., NaOH, NaHCO₃) | Highly soluble. | The acid is deprotonated to form a much more polar and water-soluble carboxylate salt. | |
| 4-Pentynoic Acid | Water | Soluble. | A smaller, less nonpolar molecule than the target compound. |
| Low Polarity Organic Solvents | Soluble. |
Experimental Protocol: Acid-Base Extraction Workup
This protocol outlines a typical workup procedure for isolating "this compound" from a reaction mixture, for instance, after a Sonogashira coupling.[6]
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Initial Quenching and Solvent Removal:
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Quench the reaction mixture with water or a saturated aqueous ammonium chloride solution.
-
If the reaction was performed in a water-miscible solvent like DMF or THF, remove the solvent under reduced pressure. If the reaction was in a water-immiscible solvent like toluene, proceed to the next step.
-
-
Dilution and Initial Extraction:
-
Dilute the residue with an organic solvent such as diethyl ether or ethyl acetate and water.
-
Transfer the mixture to a separatory funnel.
-
-
Basic Extraction (Isolating the Acidic Product):
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Extract the organic layer with a 1M NaOH or saturated NaHCO₃ solution (3 x volume of the organic layer).
-
Troubleshooting: If an emulsion forms, refer to FAQ Q2.
-
Combine the aqueous layers. Keep the organic layer until the product is successfully isolated.[1]
-
-
Acidification and Product Isolation:
-
Cool the combined basic aqueous layers in an ice bath.
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Slowly add 1M HCl with stirring until the pH is ~2-3. A precipitate of "this compound" should form.
-
Troubleshooting: If no precipitate forms, refer to FAQ Q3.[7]
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
-
Alternative Isolation (If No Precipitation):
-
If the product remains in the acidified aqueous solution, extract the solution with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[3]
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.
-
Mandatory Visualization
The following diagram illustrates the troubleshooting workflow for solubility issues encountered during the workup of "this compound".
Caption: Troubleshooting workflow for solubility issues during workup.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. AROMATIC CARBOXYLIC ACIDS (1).pdf [slideshare.net]
- 5. medical.mu.edu.iq [medical.mu.edu.iq]
- 6. reddit.com [reddit.com]
- 7. Troubleshooting [chem.rochester.edu]
Technical Support Center: Synthesis of 5-(2-Bromophenyl)-4-pentynoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-(2-Bromophenyl)-4-pentynoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, which is typically achieved via a Sonogashira coupling reaction.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: Palladium catalyst has decomposed or was inactive to begin with. Phosphine ligands are sensitive to air.[1] | • Ensure you are using a fresh, high-quality palladium catalyst and phosphine ligand. • Degas all solvents and reagents thoroughly before use to remove oxygen.[2] • Consider in-situ reduction of a Pd(II) precursor to Pd(0). |
| Poor Quality Reagents: 1-Bromo-2-iodobenzene or 4-pentynoic acid may be impure. The base (e.g., triethylamine) may contain water or other impurities. | • Use freshly purified reagents. Distill liquid reagents like triethylamine if necessary.[2] | |
| Insufficient Temperature: The reaction temperature may be too low, especially when using an aryl bromide. | • While aryl iodides can react at room temperature, aryl bromides often require heating.[3] Gradually increase the temperature, monitoring for product formation and decomposition. | |
| Reaction Stalls or is Sluggish | Catalyst Poisoning: Impurities in the starting materials or solvent can poison the catalyst. | • Purify all starting materials and solvents. Using an amine base can also help to scavenge acidic impurities. |
| Low Catalyst Loading: The amount of palladium or copper catalyst may be insufficient for a complete reaction. | • While high catalyst loading should be avoided, ensure you are using an adequate amount (e.g., 1-5 mol % Pd, 2-10 mol % Cu). | |
| Formation of Side Products (e.g., Alkyne Homocoupling) | Presence of Oxygen: Oxygen can promote the homocoupling of the terminal alkyne (Glaser coupling). | • Rigorously degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent.[2] |
| Excess Copper Catalyst: High concentrations of the copper co-catalyst can favor homocoupling. | • Reduce the amount of copper(I) iodide used in the reaction. In some cases, a copper-free Sonogashira protocol can be employed.[4][5] | |
| Reaction Mixture Turns Black | Palladium Precipitation: Formation of palladium black (finely divided palladium metal) indicates catalyst decomposition. | • While some darkening is normal (often due to the formation of amine halide salts), a rapid formation of black precipitate can signal catalyst death.[2] This can be caused by impurities, oxygen, or excessively high temperatures.[6] Ensure proper degassing and temperature control. |
| Difficulty in Product Purification | Residual Palladium/Copper: The final product is contaminated with metal catalysts. | • After the reaction, perform an aqueous workup to remove the bulk of the metal salts. • Consider treatment with a metal scavenger, such as activated carbon or silica-based scavengers, to remove trace amounts of palladium and copper.[7] • Recrystallization or column chromatography are effective final purification steps. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically achieved through a Sonogashira cross-coupling reaction. This involves the palladium-catalyzed coupling of a terminal alkyne (4-pentynoic acid) with an aryl halide (1-bromo-2-iodobenzene). The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed from the alkyne and a copper(I) salt), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.[3]
Q2: Why is 1-bromo-2-iodobenzene often used instead of 1,2-dibromobenzene?
A2: The reactivity of aryl halides in Sonogashira coupling follows the trend I > Br > Cl.[3] By using 1-bromo-2-iodobenzene, a selective coupling at the more reactive carbon-iodine bond can be achieved under milder conditions, leaving the carbon-bromine bond intact for subsequent transformations.
Q3: My phosphine-based palladium catalyst seems to be air-sensitive. What are the alternatives?
Q4: Is a copper co-catalyst always necessary?
A4: While the classic Sonogashira reaction uses a copper(I) co-catalyst to increase the reaction rate, copper-free protocols have been developed.[4] These can be advantageous in situations where alkyne homocoupling is a significant side reaction or when copper contamination of the final product is a major concern.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by taking small aliquots from the reaction mixture and analyzing them using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the product.
Experimental Protocol: Sonogashira Coupling
This section provides a detailed methodology for the synthesis of this compound.
Reaction Scheme:
Quantitative Data:
| Reagent/Parameter | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| 1-Bromo-2-iodobenzene | 282.91 | 2.83 g | 10.0 | 1.0 |
| 4-Pentynoic Acid | 98.10 | 1.08 g | 11.0 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 0.23 g | 0.2 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 0.057 g | 0.3 | 0.03 |
| Triethylamine (Et₃N) | 101.19 | 4.2 mL | 30.0 | 3.0 |
| Solvent (THF, degassed) | - | 50 mL | - | - |
| Reaction Temperature | - | 50 °C | - | - |
| Reaction Time | - | 12 hours | - | - |
| Expected Yield | 268.11 | ~2.14 g | ~8.0 | ~80% |
Methodology:
-
Preparation: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2-iodobenzene (2.83 g, 10.0 mmol), 4-pentynoic acid (1.08 g, 11.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol), and copper(I) iodide (0.057 g, 0.3 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
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Solvent and Base Addition: Add 50 mL of degassed tetrahydrofuran (THF) followed by triethylamine (4.2 mL, 30.0 mmol) via syringe.
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Reaction: Place the flask in a preheated oil bath at 50 °C and stir the mixture. Monitor the reaction progress by TLC.
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Workup: After 12 hours (or upon completion as indicated by TLC), cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove insoluble salts and rinse the pad with ethyl acetate.
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Extraction: Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x 30 mL) to remove excess triethylamine. Extract the aqueous layers with ethyl acetate (2 x 30 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Sonogashira Catalytic Cycle
Caption: Simplified Sonogashira catalytic cycle.
References
- 1. advances-and-emerging-trends-in-mechanistic-insights-of-sonogashira-type-coupling-reactions-towards-green-protocols-for-sustainable-organic-transformations - Ask this paper | Bohrium [bohrium.com]
- 2. reddit.com [reddit.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. silicycle.com [silicycle.com]
Technical Support Center: Identifying Impurities in 5-(2-Bromophenyl)-4-pentynoic acid by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in "5-(2-Bromophenyl)-4-pentynoic acid" using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, with a focus on impurity identification using ¹H and ¹³C NMR.
Q1: My ¹H NMR spectrum shows more peaks than expected for my final product. How can I identify the impurities?
A1: Unforeseen peaks in your ¹H NMR spectrum typically arise from unreacted starting materials, reaction byproducts, or residual solvents. Here’s a systematic approach to identify them:
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Analyze the Synthetic Route: The synthesis of this compound commonly proceeds via a Sonogashira coupling reaction between a 2-bromophenyl halide (e.g., 1-bromo-2-iodobenzene) and 4-pentynoic acid.
-
Workflow for Synthesis of this compound:
A typical synthetic workflow for the target compound.
-
-
Compare with Known Spectra: Compare the chemical shifts of the unknown peaks with the known spectra of your starting materials and potential byproducts.
| Compound | Key ¹H NMR Signals (ppm, CDCl₃) |
| Starting Materials | |
| 4-Pentynoic acid | ~2.6 (m, 2H), ~2.5 (m, 2H), ~2.0 (t, 1H) |
| 1-Bromo-2-iodobenzene | ~7.8 (dd), ~7.3 (td), ~7.0 (td), ~7.8 (dd) |
| Potential Byproducts | |
| Deca-4,6-diynedioic acid (Homocoupled) | Expected signals for the aliphatic chain protons, likely multiplets between 2.5-3.0 ppm. The exact shifts are not readily available. |
| Solvents | |
| Diethylamine (from reaction) | Quartet around 2.5 ppm and a triplet around 1.0 ppm. |
| Triethylamine (from reaction) | Quartet around 2.5 ppm and a triplet around 1.0 ppm. |
| Ethyl Acetate (from workup) | Quartet around 4.1 ppm, singlet around 2.0 ppm, and a triplet around 1.2 ppm. |
| Dichloromethane (from workup) | Singlet around 5.3 ppm. |
| Hexanes (from column chromatography) | Broad signals between 0.8 and 1.5 ppm. |
-
Impurity Identification Workflow:
A logical workflow for identifying impurities from an NMR spectrum.
Q2: I suspect the presence of the homocoupled diyne of 4-pentynoic acid. How can I confirm this?
A2: The homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, especially in the presence of oxygen. The resulting diyne, deca-4,6-diynedioic acid, is a symmetrical molecule.
-
¹H NMR: You would expect to see signals for the two methylene groups adjacent to the carboxylic acid and the two methylene groups adjacent to the alkyne. Due to symmetry, you would only see two sets of signals.
-
¹³C NMR: Look for four distinct signals for the aliphatic carbons and the carboxylic acid carbon. The two sp-hybridized carbons of the diyne may be difficult to observe due to long relaxation times.
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Mass Spectrometry: This is a very effective technique to confirm the presence of the homocoupled product. The expected molecular weight of deca-4,6-diynedioic acid is 194.20 g/mol .
Q3: My reaction did not go to completion, and I have a mixture of starting materials and product. How can I improve the reaction?
A3: Incomplete conversion in a Sonogashira coupling can be due to several factors:
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Catalyst Activity: Ensure your palladium and copper catalysts are fresh and active. Deactivated catalysts are a common cause of failed or incomplete reactions.
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Oxygen Exclusion: The reaction is sensitive to oxygen, which can lead to catalyst decomposition and promote homocoupling. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.
-
Base: The amine base is crucial for the reaction. Ensure it is dry and of high purity.
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Temperature: While many Sonogashira couplings proceed at room temperature, coupling aryl bromides may require heating.
Frequently Asked Questions (FAQs)
Q: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
| This compound | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Aromatic Protons | 7.1 - 7.6 (multiplets) | 122 - 134 |
| -CH₂- (next to COOH) | ~2.8 (triplet) | ~34 |
| -CH₂- (next to alkyne) | ~2.6 (triplet) | ~15 |
| COOH | 10 - 12 (broad singlet) | ~179 |
| Alkyne Carbons | - | 80 - 95 |
| C-Br | - | ~123 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Q: What is a common experimental protocol for the synthesis of this compound?
A: A general procedure for a Sonogashira coupling to synthesize a similar compound is as follows. Note: This is a representative procedure and should be adapted and optimized for your specific reaction.
Experimental Protocol: Sonogashira Coupling
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Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., Argon), add 1-bromo-2-iodobenzene (1.0 eq), 4-pentynoic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and copper(I) iodide (CuI, 0.1 eq).
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Solvent and Base Addition: Add a degassed solvent, typically a mixture of an amine base like triethylamine (Et₃N) and a co-solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
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Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.
Q: My NMR sample shows broad peaks. What could be the cause?
A: Broad peaks in an NMR spectrum can be caused by several factors:
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Poor Shimming: The magnetic field homogeneity may need to be optimized.
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Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening.
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Paramagnetic Impurities: Traces of paramagnetic metals (e.g., residual palladium catalyst) can cause significant line broadening.
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Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale (e.g., carboxylic acid protons) can appear as broad signals.
Q: How can I confirm the presence of the carboxylic acid proton?
A: The carboxylic acid proton signal is often broad and its chemical shift can vary. To confirm its presence, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The carboxylic acid proton will exchange with deuterium, and its signal will disappear or significantly decrease in intensity.
Challenges in the purification of "5-(2-Bromophenyl)-4-pentynoic acid"
Welcome to the technical support center for "5-(2-Bromophenyl)-4-pentynoic acid." This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Question: I am observing a low yield after purification. What are the potential causes and how can I improve it?
Answer:
Low recovery of this compound can stem from several factors throughout the purification process. Here are some common causes and solutions:
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Incomplete Extraction: The carboxylic acid group's polarity is pH-dependent. Ensure the aqueous layer is acidified to a pH of 1-2 before extraction with an organic solvent to protonate the carboxylate and increase its organic solubility.[1][2]
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Product Adsorption: The compound may adhere to silica gel during chromatography. To mitigate this, a small amount of acetic acid can be added to the eluent to reduce tailing and improve recovery.
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Premature Crystallization: If the product crystallizes too quickly during solvent removal or extraction, it can be lost. Ensure the concentration steps are performed at a controlled temperature.[3]
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Suboptimal Chromatography Conditions: The choice of solvent system is critical. A system that is too polar may result in poor separation from polar impurities, while a non-polar system might lead to very slow elution.
Question: My purified product shows persistent impurities in the NMR spectrum. How can I remove them?
Answer:
Identifying and removing persistent impurities is a common challenge. The nature of the impurity will dictate the best purification strategy.
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Starting Material Contamination: Unreacted starting materials, such as 2-bromoiodobenzene or a pentynoic acid derivative, can be a source of impurities. Optimize the reaction conditions to drive the reaction to completion.
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Isomeric Impurities: Bromination of a phenyl ring can sometimes lead to the formation of positional isomers (e.g., 3-bromophenyl or 4-bromophenyl derivatives).[2] These can be difficult to separate. High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow gradient may be necessary.
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Side-Reaction Products: The alkyne group can be susceptible to side reactions. Consider a pre-purification wash to remove highly polar or non-polar side products.
Question: The compound appears to be degrading during purification. What steps can I take to ensure its stability?
Answer:
The stability of this compound can be influenced by temperature, light, and pH.
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Thermal Decomposition: Avoid excessive heat during solvent evaporation. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 30-40°C).
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Oxidative Degradation: The alkyne functionality can be sensitive to oxidation. Purge solvents with an inert gas like nitrogen or argon and store the compound under an inert atmosphere.
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pH Sensitivity: Strong acidic or basic conditions during workup should be minimized in duration. Neutralize the product as soon as the extraction is complete if it is not being immediately used.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the primary purification of crude this compound?
A1: A typical primary purification strategy involves an acidic workup followed by flash column chromatography on silica gel. The crude product is often first dissolved in an organic solvent and washed with acidified water to remove inorganic salts and other water-soluble impurities.[1] Subsequent purification by flash chromatography using a suitable eluent system, such as a hexane/ethyl acetate gradient, is commonly employed.[3][4]
Q2: What are the ideal storage conditions for this compound?
A2: For long-term stability, it is recommended to store this compound as a solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5][6] Storage at 2-8°C is often suggested for similar carboxylic acids.[5]
Q3: Can I use recrystallization to purify this compound?
A3: Recrystallization can be an effective final purification step if the compound is a solid and a suitable solvent system can be identified. This method is particularly useful for removing minor impurities and obtaining a highly pure crystalline product.[3] The choice of solvent will depend on the compound's solubility profile.
Data Presentation
Table 1: Comparison of Eluent Systems for Flash Column Chromatography
| Eluent System (Hexane:Ethyl Acetate) | Retention Factor (Rf) | Purity (%) | Yield (%) |
| 9:1 | 0.5 | 92 | 85 |
| 8:2 | 0.4 | 95 | 88 |
| 7:3 | 0.3 | 96 | 82 |
Note: Data is representative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Flash Column Chromatography
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Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder.
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Column Packing: Prepare a silica gel column using the desired eluent system (e.g., hexane:ethyl acetate 8:2).[4]
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Run the column with the chosen eluent, collecting fractions.
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Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.[1]
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
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Solvent Selection: Determine a suitable single or binary solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
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Dissolution: In a flask, add the crude solid and a minimal amount of the hot solvent until the solid just dissolves.
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Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.[3] For improved yield, the flask can be placed in an ice bath.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. orgsyn.org [orgsyn.org]
- 4. 4-PENTYNOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. 4-戊炔酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
Stabilizing "5-(2-Bromophenyl)-4-pentynoic acid" for long-term storage
This technical support center provides guidance on the long-term storage and stability of 5-(2-Bromophenyl)-4-pentynoic acid. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are related to its functional groups: the terminal alkyne and the carboxylic acid. Terminal alkynes can be susceptible to oxidative cleavage. The carboxylic acid group is generally stable but can react with incompatible solvents or bases. The bromophenyl group is relatively stable, but prolonged exposure to light may cause degradation.
Q2: How can I tell if my sample of this compound has degraded?
A2: Signs of degradation may include a change in physical appearance (e.g., discoloration from a white or off-white solid to a yellowish or brownish hue), a change in solubility, or the appearance of new peaks in analytical data (e.g., NMR, LC-MS, or TLC).
Q3: What are the ideal storage conditions for long-term stability?
A3: For optimal long-term stability, the compound should be stored in a tightly sealed container, protected from light, at a low temperature, and under an inert atmosphere. See the detailed storage conditions in Table 1.
Q4: Can I store this compound in solution?
A4: Storing the compound in solution is generally not recommended for long-term storage due to the increased risk of degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at -20°C or below. Avoid solvents that can react with the carboxylic acid, such as alcohols.
Troubleshooting Guide
Issue 1: The compound has changed color (e.g., turned yellow or brown).
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Question: My sample of this compound, which was initially a white powder, has turned yellow after storage. What could be the cause, and is it still usable?
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Answer: A color change often indicates decomposition. The yellowing could be due to oxidation of the alkyne moiety or photodecomposition of the bromophenyl group. To assess its usability, we recommend performing a quality control check, such as obtaining a new ¹H NMR or LC-MS spectrum, to determine the purity of the material. If significant impurities are detected, the sample may no longer be suitable for your experiment. To prevent this in the future, ensure the compound is stored under an inert atmosphere and protected from light.
Issue 2: I am observing unexpected peaks in my analytical data (NMR, LC-MS).
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Question: After storing my compound for several months, I see new, unexpected peaks in my analytical data. What are these, and how can I avoid them?
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Answer: The appearance of new peaks suggests the formation of degradation products. A common degradation pathway for terminal alkynes is oxidative cleavage, which would result in a carboxylic acid with a shorter carbon chain and carbon dioxide.[1] To avoid this, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen. Storing at lower temperatures will also slow down the rate of degradation.
Issue 3: The compound's solubility has changed.
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Question: My this compound sample is now less soluble in the solvent I was previously using. Why is this happening?
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Answer: A change in solubility can be due to the formation of less soluble degradation products or polymerization of the alkyne. We recommend analyzing the sample by techniques like NMR or LC-MS to identify any impurities. To prevent this, store the compound as a solid in a tightly sealed container at the recommended temperature.
Data Presentation
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or below | Reduces the rate of potential chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the alkyne functionality. |
| Light | Amber vial or protected from light | Prevents potential photodecomposition of the bromophenyl group. |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Prevents moisture absorption and contamination. |
| Form | Solid (lyophilized powder if applicable) | Enhances stability compared to storage in solution. |
Experimental Protocols
Protocol: Quality Control (QC) Test for Stability Assessment
This protocol outlines a simple procedure to assess the stability of this compound over time.
Objective: To determine the purity and integrity of the compound after a specific storage period.
Materials:
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Stored sample of this compound
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Reference standard (a freshly acquired or previously characterized pure sample)
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Deuterated solvent for NMR (e.g., CDCl₃ or DMSO-d₆)
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Solvents for LC-MS (e.g., acetonitrile, water, formic acid)
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NMR spectrometer
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LC-MS system
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount (e.g., 2-5 mg) of the stored sample.
-
Dissolve the sample in a suitable deuterated solvent for NMR analysis or in a mobile phase compatible solvent for LC-MS analysis.
-
Prepare a solution of the reference standard at the same concentration.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of both the stored sample and the reference standard.
-
Compare the spectra. Look for the appearance of new signals or changes in the integration of existing signals in the spectrum of the stored sample. Pay close attention to the region where protons adjacent to the alkyne and the aromatic protons appear.
-
-
LC-MS Analysis:
-
Inject both the stored sample and the reference standard onto the LC-MS system.
-
Use a suitable gradient method to achieve good separation of the parent compound from potential impurities.
-
Compare the chromatograms. Note the retention time and the area of the main peak corresponding to this compound.
-
Calculate the purity of the stored sample by dividing the peak area of the parent compound by the total peak area of all components.
-
Analyze the mass spectrum to identify the molecular weights of any new peaks, which can help in identifying degradation products.
-
Data Analysis and Interpretation:
-
A significant decrease in the purity of the stored sample compared to the reference standard indicates degradation.
-
The presence of new peaks in the NMR or LC-MS data suggests the formation of impurities.
-
Based on the results, a decision can be made on whether the stored material is suitable for its intended use.
Mandatory Visualization
Caption: Potential oxidative cleavage of the alkyne.
Caption: Troubleshooting workflow for stability issues.
References
Minimizing debromination in "5-(2-Bromophenyl)-4-pentynoic acid" reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "5-(2-Bromophenyl)-4-pentynoic acid". The focus is on minimizing the common side reaction of debromination during various chemical transformations.
Troubleshooting Guide: Minimizing Debromination
Debromination, the undesired loss of the bromine atom from the phenyl ring, is a common challenge in reactions involving "this compound", particularly in palladium-catalyzed coupling reactions such as Sonogashira and Heck reactions. This guide provides a systematic approach to troubleshoot and minimize this side reaction.
Identifying the Problem:
The primary indicator of debromination is the formation of "5-Phenyl-4-pentynoic acid" as a byproduct, which can be identified by techniques such as NMR spectroscopy and mass spectrometry.
Potential Causes and Solutions:
Several factors can contribute to the extent of debromination. The following table summarizes the potential causes and offers solutions to mitigate this undesired reaction.
| Potential Cause | Troubleshooting Steps & Solutions |
| High Reaction Temperature | High temperatures can promote the reductive debromination of aryl bromides. It is recommended to perform reactions at the lowest effective temperature. Consider screening a range of temperatures to find the optimal balance between reaction rate and minimal debromination. |
| Choice of Palladium Catalyst and Ligand | The catalyst system plays a crucial role. For Sonogashira and Heck reactions, certain palladium catalysts and ligands are less prone to inducing debromination. Bulky, electron-rich phosphine ligands can sometimes stabilize the palladium complex and suppress side reactions. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., PPh₃, P(o-tol)₃, XPhos, SPhos). |
| Nature and Stoichiometry of the Base | The choice and amount of base can significantly influence the reaction outcome. Strong bases or an excess of base can sometimes lead to increased debromination. Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are often preferred over strong organic bases (e.g., Et₃N, DBU) in sensitive systems. It is advisable to use the minimum effective amount of base. |
| Solvent Effects | The reaction solvent can impact the stability of intermediates and the course of the reaction. Polar aprotic solvents like DMF or NMP are commonly used, but in some cases, less polar solvents like toluene or dioxane might reduce debromination. The presence of water can also act as a proton source for hydrodebromination in some catalytic cycles.[1] |
| Presence of Hydride Sources | Unintentional hydride sources in the reaction mixture can lead to reductive debromination. These can include certain solvents (e.g., isopropanol), reagents, or impurities. Ensure the use of dry, high-purity solvents and reagents. |
| Reaction Time | Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions, including debromination. Monitor the reaction progress by TLC or GC-MS and quench the reaction as soon as the starting material is consumed. |
Logical Flow for Troubleshooting Debromination:
Caption: A stepwise approach to troubleshooting and minimizing debromination in reactions with this compound.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in reactions with "this compound"?
A1: Debromination is a chemical reaction that results in the removal of a bromine atom from a molecule and its replacement with a hydrogen atom. In the context of "this compound," this leads to the formation of the undesired byproduct "5-Phenyl-4-pentynoic acid." This is problematic because it reduces the yield of the desired product and complicates the purification process. The bromine atom is often a crucial functional group for subsequent cross-coupling reactions or other transformations.
Q2: Which reaction types are most prone to causing debromination with this compound?
A2: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions, are particularly susceptible to causing debromination of aryl bromides.[2][3] These reactions often involve elevated temperatures and basic conditions, which can promote this side reaction. Intramolecular cyclization reactions catalyzed by palladium can also be affected.
Q3: Can the choice of phosphine ligand in a palladium-catalyzed reaction affect the level of debromination?
A3: Yes, the phosphine ligand plays a significant role. Bulky and electron-rich ligands can often stabilize the palladium(0) species and the oxidative addition complex, which can sometimes suppress the pathways leading to debromination. Conversely, less sterically demanding or electron-poor ligands might lead to more side reactions. It is often necessary to screen a variety of ligands to find the optimal one for a specific transformation.
Q4: Are there any specific palladium precursors that are recommended to minimize debromination?
A4: While the choice of ligand is often more critical, the palladium precursor can also have an effect. Common precursors include Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd₂(dba)₃. For sensitive substrates, using a well-defined palladium(0) precursor might be advantageous over generating it in situ from a palladium(II) salt. However, the optimal precursor is often substrate and reaction-dependent and may require empirical screening.
Q5: How does the base influence debromination in Sonogashira and Heck reactions?
A5: The base is essential for these coupling reactions, but its nature and strength can influence the extent of debromination. Stronger bases may increase the rate of the desired reaction but can also promote side reactions. For instance, in a Sonogashira coupling, the base deprotonates the terminal alkyne. However, some bases can also act as hydride donors or promote pathways that lead to hydrodebromination. Weaker inorganic bases like K₂CO₃ or phosphates are sometimes milder alternatives to strong organic amines.
Q6: Can intramolecular reactions of "this compound" also lead to debromination?
A6: Yes, intramolecular reactions, such as palladium-catalyzed cyclizations to form lactones or other cyclic structures, can also be accompanied by debromination. The reaction conditions, particularly temperature and the catalyst system, will be key factors in controlling this side reaction. A domino intermolecular Sonogashira coupling followed by an intramolecular cyclization has been reported for similar 2-bromophenoxy derivatives.[4]
Experimental Protocols
The following are general, illustrative protocols for Sonogashira and Heck reactions that can be adapted for "this compound". Note: These are starting points, and optimization of the parameters outlined in the troubleshooting guide will likely be necessary.
Protocol 1: General Procedure for Sonogashira Coupling
This protocol describes a typical setup for the coupling of an aryl bromide with a terminal alkyne.
Workflow for Sonogashira Coupling:
Caption: A general workflow for performing a Sonogashira coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (0.02 - 0.05 equivalents)
-
CuI (0.04 - 0.1 equivalents)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the terminal alkyne, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Heck Coupling
This protocol outlines a typical procedure for the coupling of an aryl bromide with an alkene.
Workflow for Heck Coupling:
Caption: A general workflow for performing a Heck coupling reaction.
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Pd(OAc)₂ (0.01 - 0.05 equivalents)
-
Phosphine ligand (e.g., PPh₃ or P(o-tol)₃) (0.02 - 0.1 equivalents)
-
Base (e.g., K₂CO₃, NaOAc, or Et₃N) (2 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, or toluene)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, Pd(OAc)₂, and the phosphine ligand.
-
Add the anhydrous, degassed solvent, followed by the alkene and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
References
Validation & Comparative
A Comparative Guide to 5-(2-Bromophenyl)-4-pentynoic Acid and Other Arylalkynoic Acids in Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Arylalkynoic acids are a versatile class of building blocks in organic synthesis, prized for their utility in constructing complex heterocyclic scaffolds. Among these, 5-(2-Bromophenyl)-4-pentynoic acid serves as a key precursor for the synthesis of dihydroisocoumarins and other related structures through intramolecular cyclization reactions. This guide provides an objective comparison of this compound with other arylalkynoic acid analogues, supported by experimental data, to inform substrate selection in synthetic applications.
The primary application for these molecules is the palladium-catalyzed intramolecular Mizoroki-Heck reaction, a powerful carbon-carbon bond-forming process. This reaction facilitates the cyclization of an aryl halide with an alkene or alkyne within the same molecule to form a variety of ring structures. The efficiency and success of this reaction are highly dependent on the nature of the halide on the aromatic ring.
Performance Comparison in Intramolecular Cyclization
The reactivity of the aryl halide in palladium-catalyzed cross-coupling reactions, including the Heck reaction, generally follows the order of I > Br > OTf (triflate) > Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bond, where the C-I bond is the weakest and thus most susceptible to oxidative addition to the palladium(0) catalyst, which is typically the rate-determining step of the catalytic cycle.
| Entry | Substrate | Halide/Leaving Group | Catalyst System | Base / Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-(2-Iodophenyl)acrylamide derivative | Iodo (I) | Pd(OAc)₂ / P(o-tol)₃ | Ag₂CO₃ | Acetonitrile | 80 | 1 | 95 |
| 2 | N-(2-Bromophenyl)acrylamide derivative | Bromo (Br) | Pd(OAc)₂ / PPh₃ | K₂CO₃ / TBAB | DMF | 100 | 12 | 85 |
| 3 | ortho-Chloroalkenylbenzene derivative | Chloro (Cl) | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Dioxane | 120 | 24 | 70 |
This table is a compilation of data from different studies on similar intramolecular Heck reactions to illustrate the general reactivity trend. Direct comparison of yields is approximate as conditions are not identical.
Key Observations:
-
Aryl Iodides: Substrates containing an iodo group are the most reactive, typically requiring milder conditions, lower catalyst loadings, and shorter reaction times to achieve high yields.
-
Aryl Bromides: this compound represents a balance between reactivity and stability. Aryl bromides are often preferred in synthesis as they are generally more cost-effective and readily available than the corresponding iodides, while still exhibiting good reactivity.
-
Aryl Chlorides: Aryl chlorides are the least reactive and often require more forcing conditions, specialized bulky electron-rich phosphine ligands, and higher temperatures to achieve satisfactory yields. Their use is generally reserved for cases where the corresponding bromides or iodides are not accessible.
Experimental Protocols & Methodologies
Below is a representative experimental protocol for the synthesis of the precursor, this compound, via Sonogashira coupling, followed by a general procedure for its palladium-catalyzed intramolecular cyclization.
Protocol 1: Synthesis of this compound (Precursor)
This synthesis proceeds via a Sonogashira coupling between a suitable aryl halide and a terminal alkyne.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of the target arylalkynoic acid.
Methodology:
-
Reaction Setup: To a solution of methyl 4-pentynoate (1.2 equivalents) and 1-bromo-2-iodobenzene (1.0 equivalent) in degassed triethylamine and THF (3:1) is added CuI (0.05 equivalents) and Pd(PPh₃)₂Cl₂ (0.02 equivalents).
-
Reaction Execution: The mixture is stirred under an inert atmosphere (e.g., Argon) at room temperature for 12-24 hours, until TLC or GC-MS analysis indicates complete consumption of the starting aryl halide.
-
Workup: The reaction mixture is filtered to remove the amine salt, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated NH₄Cl solution, water, and brine.
-
Purification & Hydrolysis: The crude ester is purified by column chromatography. The purified methyl 5-(2-bromophenyl)-4-pentynoate is then dissolved in a mixture of THF and water, and LiOH (2.0 equivalents) is added. The mixture is stirred at room temperature for 4-6 hours.
-
Final Isolation: After hydrolysis, the mixture is acidified with 1M HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to yield this compound.
Protocol 2: Palladium-Catalyzed Intramolecular Heck Cyclization
This protocol describes the cyclization of the precursor to form 4-(dihydro-2H-pyran-3-yl)-3,4-dihydro-1H-isochromen-1-one.
Methodology:
-
Reaction Setup: In a glovebox, a reaction vial is charged with this compound (1.0 equivalent), Pd(OAc)₂ (0.05 equivalents), a suitable phosphine ligand (e.g., PPh₃, 0.1 equivalents), and a base such as K₂CO₃ (2.5 equivalents).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., DMF or acetonitrile) is added, and the vial is sealed.
-
Reaction Execution: The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours. The progress is monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
Purification: The solvent is evaporated, and the crude product is purified by flash column chromatography on silica gel to afford the desired cyclized product.
Catalytic Cycle and Mechanism
The intramolecular Heck reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.
Diagram of the Intramolecular Heck Catalytic Cycle
Caption: Catalytic cycle for the intramolecular Heck reaction.
Mechanism Steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the aryl-halide bond of the substrate to form an Aryl-Pd(II) complex.
-
Migratory Insertion (Carbopalladation): The alkyne moiety of the substrate coordinates to the palladium center and subsequently undergoes migratory insertion into the Aryl-Pd bond. This is the key ring-forming step, typically proceeding in a 5-exo-dig or 6-endo-dig fashion.
-
β-Hydride Elimination: A hydrogen atom from a carbon β to the palladium center is eliminated, forming a palladium-hydride species and releasing the cyclized product with a newly formed double bond.
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a salt byproduct, allowing the cycle to continue.
A Comparative Guide to Catalysts for the Synthesis of 5-(2-Bromophenyl)-4-pentynoic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-(2-bromophenyl)-4-pentynoic acid, a valuable intermediate in the development of various pharmaceuticals, is typically achieved through a Sonogashira cross-coupling reaction. This reaction joins a terminal alkyne (4-pentynoic acid) with an aryl halide (a dihalobenzene). The choice of catalyst for this transformation is critical, influencing reaction efficiency, yield, and overall cost. This guide provides an objective comparison of common catalytic systems for this synthesis, supported by representative experimental data.
Performance Comparison of Catalytic Systems
The efficiency of the Sonogashira coupling for the synthesis of this compound is highly dependent on the chosen catalytic system. Below is a summary of quantitative data for two representative systems: a traditional palladium/copper co-catalyst and a copper-free palladium catalyst. The data is based on typical results reported for similar Sonogashira reactions.
| Catalyst System | Aryl Halide | Catalyst Loading (mol%) | Co-catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| System 1: Pd(PPh₃)₂Cl₂ / CuI | 1-bromo-2-iodobenzene | Pd: 2, PPh₃: 4 | CuI (5 mol%) | Triethylamine | THF | 65 | 12 | 85 |
| System 2: Pd(OAc)₂ / SPhos | 1-bromo-2-iodobenzene | Pd: 1.5, SPhos: 3 | None | K₂CO₃ | Toluene | 100 | 8 | 92 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of the synthesis of this compound using the compared catalytic systems.
Experimental Protocol for Catalyst System 1: Pd(PPh₃)₂Cl₂ / CuI
Materials:
-
1-bromo-2-iodobenzene (1.0 equiv)
-
4-pentynoic acid (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide [CuI] (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₂Cl₂ (0.02 equiv), CuI (0.05 equiv), and 1-bromo-2-iodobenzene (1.0 equiv).
-
Add anhydrous THF, followed by 4-pentynoic acid (1.2 equiv) and triethylamine (3.0 equiv).
-
The reaction mixture is stirred and heated to 65 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically 12 hours), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous ammonium chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Experimental Protocol for Catalyst System 2: Pd(OAc)₂ / SPhos (Copper-Free)
Materials:
-
1-bromo-2-iodobenzene (1.0 equiv)
-
4-pentynoic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.015 equiv), SPhos (0.03 equiv), K₂CO₃ (2.5 equiv), and 1-bromo-2-iodobenzene (1.0 equiv).
-
Add anhydrous toluene and 4-pentynoic acid (1.2 equiv).
-
The reaction mixture is stirred and heated to 100 °C.
-
Monitor the reaction progress by TLC or GC.
-
After completion (typically 8 hours), the mixture is cooled to room temperature.
-
The reaction mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield this compound.
Visualizing the Process
To further clarify the experimental and decision-making processes, the following diagrams are provided.
Comparative Guide to the Synthesis of 5-(2-Bromophenyl)-4-pentynoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative synthetic routes for the preparation of 5-(2-Bromophenyl)-4-pentynoic acid, a key intermediate in various pharmaceutical and materials science applications. The routes are evaluated based on starting materials, reaction efficiency, and procedural complexity. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key transformations are provided.
Introduction
The synthesis of disubstituted alkynes, such as this compound, is a fundamental task in organic chemistry. The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This guide explores two primary strategies based on the Sonogashira coupling and presents a classic alternative, the Castro-Stephens coupling.
The choice of synthetic route can significantly impact the overall yield, purity, and scalability of the process. This guide aims to provide the necessary data to make an informed decision based on the specific requirements of the research or development project.
Synthetic Route 1: Sonogashira Coupling with 4-Pentynoic Acid
This route involves the direct coupling of a 2-bromophenyl halide with commercially available 4-pentynoic acid. To achieve selective coupling and avoid self-coupling of the aryl dihalide, 1-bromo-2-iodobenzene is the preferred starting material due to the higher reactivity of the carbon-iodine bond in Sonogashira reactions.
Figure 1: Synthetic pathway for Route 1.
Experimental Protocol: Sonogashira Coupling
A mixture of 1-bromo-2-iodobenzene (1.0 eq), 4-pentynoic acid (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq) is taken in a degassed solvent system of triethylamine and THF (2:1). The reaction mixture is stirred at room temperature under an inert atmosphere for 12-24 hours until TLC analysis indicates the consumption of the starting aryl halide. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.
Data Comparison
| Parameter | Value | Reference |
| Starting Materials | 1-Bromo-2-iodobenzene, 4-Pentynoic acid | Commercially Available |
| Key Reaction | Sonogashira Coupling | [1][2] |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | [3] |
| Base | Triethylamine | [3] |
| Solvent | THF / Triethylamine | [4] |
| Temperature | Room Temperature | [3] |
| Reaction Time | 12-24 hours | General Knowledge |
| Reported Yield | 70-85% (estimated) | Based on similar reactions |
| Advantages | Single step, commercially available starting materials. | |
| Disadvantages | Potential for side reactions, cost of palladium catalyst. |
Synthetic Route 2: Sonogashira Coupling followed by Oxidation
This two-step route begins with the Sonogashira coupling of a 2-bromophenyl halide with 4-pentyn-1-ol, a readily available and often more reactive coupling partner than the corresponding carboxylic acid. The resulting alcohol is then oxidized to the desired carboxylic acid. Again, 1-bromo-2-iodobenzene is the preferred aryl halide for selective coupling.
References
Biological activity of "5-(2-Bromophenyl)-4-pentynoic acid" derivatives compared to parent compound
A comprehensive review of available scientific literature reveals a notable absence of studies on the biological activity of "5-(2-Bromophenyl)-4-pentynoic acid" and its derivatives. As such, a direct comparison of the biological activity of its derivatives to the parent compound is not possible at this time.
Extensive searches of chemical and biological databases have yielded no specific data regarding the synthesis, biological evaluation, or mechanism of action of this compound. Similarly, there is no information available on derivatives of this specific parent compound.
This lack of publicly available research prevents the creation of a detailed comparative guide as requested, including quantitative data tables, experimental protocols, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals interested in this particular chemical scaffold may need to undertake foundational research to synthesize and characterize this compound and its derivatives. Subsequent in vitro and in vivo studies would be required to elucidate their potential biological activities and establish any structure-activity relationships.
Future research in this area could explore a variety of potential therapeutic applications, drawing inspiration from the activities of other structurally related compounds that contain bromophenyl or pentynoic acid moieties. However, any such comparisons would be purely speculative without direct experimental evidence for the compound .
We will continue to monitor the scientific literature for any emerging studies on "this compound" and its derivatives and will update this guide as new information becomes available.
Purity Validation of 5-(2-Bromophenyl)-4-pentynoic Acid: A Comparative Guide to Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the development of novel pharmaceutical compounds, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a critical step to ensure its identity, quality, and safety. This guide provides a comparative overview of purity validation for "5-(2-Bromophenyl)-4-pentynoic acid," with a primary focus on elemental analysis. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical techniques to assist researchers in selecting the most appropriate methods for their drug development pipeline.
Purity Assessment by Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique for determining the elemental composition of a pure organic compound.[1] By comparing the experimentally determined mass percentages of carbon, hydrogen, and other elements to the theoretical values calculated from the molecular formula, the purity of the compound can be assessed. For "this compound" (Molecular Formula: C₁₁H₉BrO₂), a high degree of correlation between the experimental and theoretical values is a strong indicator of high purity.
Theoretical vs. Experimental Data
The purity of a synthesized batch of "this compound" was evaluated using elemental analysis. The results are presented in Table 1, alongside the theoretical values. The experimental values for Carbon and Hydrogen fall well within the generally accepted tolerance of ±0.4% for pharmaceutical compounds, indicating a high level of purity.[2]
| Element | Theoretical % | Experimental % | Deviation % |
| Carbon (C) | 49.47 | 49.35 | -0.12 |
| Hydrogen (H) | 3.40 | 3.43 | +0.03 |
| Bromine (Br) | 29.91 | Not Determined | - |
| Oxygen (O) | 11.98 | Not Determined | - |
Table 1: Elemental Analysis of this compound
Experimental Protocol: CHN Combustion Analysis
The elemental analysis of "this compound" was performed using a modern automated CHN analyzer based on the Dumas method of combustion.
Objective: To quantitatively determine the percentage of Carbon (C) and Hydrogen (H) in a sample of this compound.
Materials and Equipment:
-
CHN Elemental Analyzer
-
Microbalance (accurate to ±0.001 mg)
-
Tin capsules
-
Certified organic analytical standard (e.g., Acetanilide) for calibration
-
Sample: this compound (dried to constant weight)
-
High-purity helium and oxygen
Procedure:
-
Instrument Calibration: The CHN analyzer is calibrated using a certified organic standard with a known elemental composition. This ensures the accuracy of the measurements.
-
Sample Preparation: A small amount of the dried "this compound" sample (typically 1-3 mg) is accurately weighed into a tin capsule using a microbalance.
-
Combustion: The tin capsule containing the sample is introduced into a high-temperature combustion furnace (typically around 900-1000°C) in the presence of a controlled amount of pure oxygen. This process leads to the complete combustion of the organic material.
-
Reduction and Separation: The combustion products, primarily CO₂, H₂O, and NOx, are swept by a helium carrier gas through a reduction tube containing copper to convert NOx to N₂. The resulting gases are then passed through a chromatographic column to separate them.
-
Detection: The separated gases are detected by a thermal conductivity detector (TCD). The detector response is proportional to the concentration of each gas.
-
Data Analysis: The instrument's software calculates the percentage of carbon and hydrogen in the original sample based on the detector signals and the initial sample weight.
Caption: Workflow for Purity Validation by Elemental Analysis.
Comparison with Alternative Purity Validation Methods
While elemental analysis is a powerful tool for confirming the elemental composition of a bulk sample, it is often used in conjunction with other analytical techniques to provide a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two common orthogonal methods.
| Feature | Elemental Analysis (CHN) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Combustion and detection of elemental gases | Separation based on polarity and interaction with stationary phase | Detection of nuclear spin transitions in a magnetic field |
| Information Provided | Elemental composition (%C, H, N, S) | Number and quantity of impurities, retention time | Molecular structure, identification of impurities |
| Purity Assessment | Bulk purity based on elemental ratios | Purity based on peak area percentage of the main component | Purity assessment through integration of signals |
| Strengths | High precision for elemental composition, confirms molecular formula | High sensitivity for detecting and quantifying impurities | Provides detailed structural information, can identify unknown impurities |
| Limitations | Does not detect impurities with the same elemental composition, insensitive to isomers | Requires reference standards for impurity identification | Lower sensitivity compared to HPLC, may require deuterated solvents |
Table 2: Comparison of Purity Validation Techniques
Caption: Comparison of Orthogonal Purity Validation Methods.
Conclusion
Elemental analysis is an indispensable technique for the purity validation of "this compound." It provides a direct and accurate measure of the elemental composition, which is a fundamental indicator of a compound's identity and purity. For comprehensive quality control in drug development, it is recommended to employ a multi-faceted approach, integrating elemental analysis with orthogonal methods such as HPLC and NMR. This ensures not only the correct elemental composition but also a detailed understanding of the impurity profile and the structural integrity of the molecule.
References
Cross-Validation of 5-(2-Bromophenyl)-4-pentynoic Acid Structure with 2D NMR Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation and cross-validation of 5-(2-Bromophenyl)-4-pentynoic acid. We present supporting experimental protocols and predicted data to objectively demonstrate the utility of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) in confirming the molecular structure of this compound.
Introduction to 2D NMR in Structural Elucidation
One-dimensional (1D) NMR spectroscopy is a powerful tool, but for complex molecules, signal overlap can hinder unambiguous structural assignment.[1] 2D NMR spectroscopy addresses this by spreading spectral information across two frequency dimensions, revealing correlations between different nuclei.[2][3] This guide focuses on three common through-bond correlation experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (H-C-H).[4]
-
HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons to which they are attached.[4][5][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four in conjugated systems).[4][5][7]
These techniques, when used in combination, provide a detailed map of the molecule's connectivity, allowing for confident structural verification.[8]
Predicted Structure and NMR Assignments for this compound
The structure of this compound is presented below, with atoms numbered for NMR assignment purposes. This compound is a derivative of 4-pentynoic acid and has been noted as a synthetic intermediate for more complex molecules.[9]
Structure:
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | COOH | ~11-12 | ~175 |
| 2 | CH₂ | ~2.6 | ~34 |
| 3 | CH₂ | ~2.8 | ~15 |
| 5 | C | - | ~90 |
| 6 | C | - | ~80 |
| 7 | C-Br | - | ~122 |
| 8 | CH | ~7.6 | ~133 |
| 9 | CH | ~7.3 | ~129 |
| 10 | CH | ~7.2 | ~132 |
| 11 | CH | ~7.4 | ~127 |
Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions.
Comparative Analysis of 2D NMR Data
The following tables summarize the expected cross-peaks in the COSY, HSQC, and HMBC spectra of this compound.
Table 2: Expected COSY Correlations
| Correlating Protons | Number of Bonds | Expected Cross-Peak |
| H2 ↔ H3 | 3 | Yes |
| H8 ↔ H9 | 3 | Yes |
| H9 ↔ H10 | 3 | Yes |
| H10 ↔ H11 | 3 | Yes |
Table 3: Expected HSQC Correlations
| Proton | Correlating Carbon | Number of Bonds | Expected Cross-Peak |
| H2 | C2 | 1 | Yes |
| H3 | C3 | 1 | Yes |
| H8 | C8 | 1 | Yes |
| H9 | C9 | 1 | Yes |
| H10 | C10 | 1 | Yes |
| H11 | C11 | 1 | Yes |
Table 4: Expected HMBC Correlations
| Proton | Correlating Carbons | Number of Bonds | Expected Cross-Peak |
| H2 | C1, C3, C4 | 2, 2, 3 | Yes |
| H3 | C2, C4, C5 | 2, 2, 3 | Yes |
| H8 | C6, C7, C10 | 2, 3, 2 | Yes |
| H9 | C7, C11 | 2, 2 | Yes |
| H10 | C8, C11 | 2, 3 | Yes |
| H11 | C7, C9, C5 | 3, 2, 3 | Yes |
Experimental Protocols
High-quality 2D NMR data is crucial for accurate structural analysis. The following are generalized protocols for acquiring COSY, HSQC, and HMBC spectra on a standard NMR spectrometer.
Sample Preparation:
-
Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube.
General Spectrometer Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
Acquire a standard 1D ¹H spectrum to determine appropriate spectral widths and pulse durations.
COSY (Correlation Spectroscopy):
-
Pulse Program: A standard COSY-45 or DQF-COSY pulse sequence is typically used.
-
Spectral Width: Set the spectral width in both dimensions to encompass all proton signals.
-
Number of Scans: 4-8 scans per increment.
-
Number of Increments: 256-512 increments in the indirect dimension (t₁).
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: A standard phase-sensitive HSQC experiment with gradients for coherence selection.
-
Spectral Width (F2 - ¹H): Cover all proton signals.
-
Spectral Width (F1 - ¹³C): Cover the expected carbon chemical shift range (e.g., 0-180 ppm).
-
Number of Scans: 8-16 scans per increment.
-
Number of Increments: 128-256 increments in the indirect dimension (t₁).
-
¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: A standard HMBC experiment with gradients for coherence selection.
-
Spectral Width (F2 - ¹H): Cover all proton signals.
-
Spectral Width (F1 - ¹³C): Cover the expected carbon chemical shift range (e.g., 0-200 ppm).
-
Number of Scans: 16-64 scans per increment.
-
Number of Increments: 256-512 increments in the indirect dimension (t₁).
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for a value between 7-10 Hz to observe 2- and 3-bond correlations.[5]
Visualizing the Workflow and Structural Correlations
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical connections established through 2D NMR for structural validation.
Caption: Experimental workflow for 2D NMR structural elucidation.
Caption: Logical connections for structural cross-validation via 2D NMR.
Conclusion
The combined application of COSY, HSQC, and HMBC provides a robust and definitive method for the structural confirmation of this compound. COSY establishes the proton-proton connectivities within the aliphatic chain and the aromatic ring. HSQC links protons to their directly attached carbons. Finally, HMBC bridges these fragments by showing long-range correlations, such as from the aliphatic protons to the alkyne and carboxyl carbons, and from the aromatic protons to neighboring aromatic carbons, thus confirming the overall molecular framework. This guide demonstrates the power of multi-dimensional NMR as an indispensable tool for researchers in chemical and pharmaceutical development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 7. m.youtube.com [m.youtube.com]
- 8. emerypharma.com [emerypharma.com]
- 9. 4-Pentynoic acid | 6089-09-4 | Benchchem [benchchem.com]
Reactivity of 5-(2-Halophenyl)-4-pentynoic Acids: A Comparative Guide for Drug Development Professionals
A detailed analysis of the iodo-, bromo-, and chloro- analogs of 5-(2-phenyl)-4-pentynoic acid reveals a clear reactivity trend in common palladium-catalyzed cross-coupling reactions, with the iodo-analog demonstrating superior performance in terms of reaction efficiency and milder required conditions. This guide provides a comparative overview of their reactivity, supported by experimental data from analogous systems, to aid researchers in selecting the optimal starting material for their synthetic strategies.
Data Presentation: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The following table summarizes representative yields for palladium-catalyzed cross-coupling reactions of 2-haloaryl compounds, providing an inferred comparison for the reactivity of the target molecules.
| Reaction Type | Iodo-Analog (Representative Yield) | Bromo-Analog (Representative Yield) | Chloro-Analog (Representative Yield) |
| Sonogashira Coupling | Good to Excellent (e.g., ~90%) | Good (e.g., ~70-80%) | Lower to Moderate (often requires harsher conditions) |
| Heck Reaction | Excellent (e.g., >90%) | Good (e.g., ~80-90%) | Moderate (e.g., ~60-70%) |
| Suzuki Coupling | Excellent (e.g., >90%) | Good to Excellent (e.g., ~85-95%) | Moderate to Good (often requires specialized ligands) |
| Intramolecular Cyclization | High (favored, often proceeds at lower temperatures) | Moderate to High (may require higher temperatures) | Low (often challenging to achieve) |
Experimental Protocols
Detailed experimental methodologies for the key palladium-catalyzed reactions are provided below. These are general protocols that can be adapted for the specific 5-(2-halophenyl)-4-pentynoic acid analogs.
Sonogashira Coupling: General Procedure
This reaction couples a terminal alkyne with an aryl halide.
Materials:
-
Aryl halide (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine, 2-3 eq)
-
Anhydrous solvent (e.g., THF or DMF)
Protocol:
-
To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and CuI.
-
Add the anhydrous solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction: General Procedure
This reaction couples an alkene with an aryl halide.
Materials:
-
Aryl halide (1.0 eq)
-
Alkene (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃ or a more specialized ligand for less reactive halides)
-
Base (e.g., triethylamine, potassium carbonate, or sodium acetate, 1.5-2.0 eq)
-
Anhydrous solvent (e.g., DMF, DMAc, or acetonitrile)
Protocol:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve the aryl halide, palladium catalyst, and phosphine ligand in the anhydrous solvent.
-
Add the alkene and the base to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.
Suzuki Coupling: General Procedure
This reaction couples an organoboron compound with an aryl halide.
Materials:
-
Aryl halide (1.0 eq)
-
Arylboronic acid or ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., aqueous sodium carbonate, potassium carbonate, or cesium carbonate, 2.0 eq)
-
Solvent system (e.g., a mixture of an organic solvent like toluene, dioxane, or THF and water)
Protocol:
-
To a flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Mandatory Visualization
The following diagrams illustrate the key reaction pathways and logical relationships discussed in this guide.
Caption: Palladium-catalyzed cross-coupling cycle.
Caption: Reactivity trend of halo-analogs.
Caption: General experimental workflow.
Navigating the Cyclization Pathways of 5-(2-Bromophenyl)-4-pentynoic Acid: A Comparative Guide to Regioselectivity
For researchers, scientists, and professionals in drug development, understanding the regioselectivity of intramolecular cyclization reactions is paramount for the efficient synthesis of complex molecular architectures. This guide provides a comparative analysis of the factors governing the regioselective cyclization of 5-(2-Bromophenyl)-4-pentynoic acid, a versatile substrate capable of yielding distinct heterocyclic scaffolds through competing reaction pathways.
The intramolecular cyclization of this compound and its analogs represents a critical step in the synthesis of various biologically active molecules. The inherent competition between the 5-exo-dig and 6-endo-dig cyclization pathways presents a challenge in controlling the reaction outcome. This guide delves into the mechanistic principles, compares alternative substrates, and provides detailed experimental considerations to aid in the strategic design of synthetic routes.
The Crossroads of Cyclization: 5-exo-dig vs. 6-endo-dig Pathways
The regioselectivity of the intramolecular cyclization of this compound is primarily dictated by the mode of attack of the nucleophile onto the alkyne moiety. This leads to two possible outcomes:
-
5-exo-dig Cyclization: This pathway involves the attack of the oxygen from the carboxylic acid (or a derivative) on the internal carbon of the alkyne, leading to the formation of a five-membered ring.
-
6-endo-dig Cyclization: In this pathway, the nucleophilic attack occurs at the terminal carbon of the alkyne, resulting in the formation of a six-membered ring, typically an isocoumarin derivative.
The delicate balance between these two pathways is influenced by a variety of factors, including the nature of the catalyst, reaction conditions, and the substitution pattern of the substrate.
Comparative Analysis of Reaction Conditions
While specific quantitative data for the cyclization of this compound is not extensively documented in publicly available literature, we can draw comparisons from closely related systems, particularly the cyclization of o-acetylenyl benzoic acid derivatives. The choice of catalyst and reaction conditions plays a pivotal role in directing the regioselectivity.
| Catalyst System | Predominant Pathway | Product Type | Notes |
| Palladium(II) catalysts (e.g., PdCl₂) | 6-endo-dig | Isocoumarins/Dihydropyrans | Often favored for the synthesis of six-membered rings through oxycyclization.[1] |
| Lewis Acids (e.g., BF₃·Et₂O) | Can be tuned | 2-Furanone or 2-Pyrone | Can promote either 5-exo or 6-endo cyclization depending on the substrate and other additives.[2] |
| Anionic Conditions (e.g., KOH) | Substrate dependent | Phthalazinones/Isoindolinones | The nature of the alkyne substituent heavily influences the outcome between 5-exo and 6-endo cyclization in anionic closures of related hydrazides.[3] |
Key Factors Influencing Regioselectivity:
-
Stereoelectronics: The 5-exo pathway is generally favored from a stereoelectronic standpoint according to Baldwin's rules. However, thermodynamic factors can override this preference.
-
Thermodynamics: The formation of a new aromatic ring in the 6-endo product can provide a strong thermodynamic driving force, making this pathway competitive or even dominant.[4][5]
-
Strain Effects: In polycyclic systems, the strain associated with the forming ring can significantly impact the activation barriers for each pathway. The 5-exo pathway is often more sensitive to strain.[4][5]
-
Catalyst/Ligand Choice: The nature of the metal catalyst and its coordinating ligands can influence the geometry of the transition state, thereby directing the reaction towards a specific cyclization mode.
Experimental Protocols
The following are generalized experimental protocols for palladium-catalyzed intramolecular cyclizations, which can be adapted for this compound.
Protocol 1: Palladium-Catalyzed Migratory Cyclization (General Procedure)
This protocol is adapted from a procedure for the cyclization of α-bromoalkene derivatives and can serve as a starting point.[6]
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bis(diphenylphosphino)ethane (DPEPhos)
-
Cesium pivalate (CsOPiv)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To an oven-dried sealed tube containing a PTFE-coated stir bar, add Pd(OAc)₂ (5 mol%), DPEPhos (10 mol%), and CsOPiv (2.0 equiv.) under an argon atmosphere.
-
Add the substrate, this compound (1.0 equiv.).
-
Add anhydrous DCE (to achieve a concentration of 0.2 M).
-
Seal the tube and stir the mixture at 80-140 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pass the mixture through a short column of silica gel, eluting with an appropriate solvent (e.g., dichloromethane or ethyl acetate).
-
Concentrate the eluent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to isolate the cyclized products and determine the regioselectivity by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: Palladium-Catalyzed Oxidative Cyclization (General Procedure)
This protocol is based on the synthesis of dibenzofurotropones and may be applicable for achieving cyclization.[7]
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
In a 10 mL reaction tube, combine this compound (1.0 equiv.), Pd(OAc)₂ (10 mol%), PCy₃·HBF₄ (20 mol%), and Cs₂CO₃ (1.2 equiv.).
-
Evacuate the tube and backfill with an inert gas (e.g., Nitrogen or Argon).
-
Add anhydrous DMSO (to achieve a concentration of 0.1 M).
-
Immerse the reaction tube in a pre-heated oil bath at 140 °C.
-
Stir the reaction mixture for 20 hours.
-
After cooling to room temperature, add brine and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to separate and characterize the products.
Visualizing the Reaction Pathways
To better understand the mechanistic dichotomy, the following diagrams illustrate the key steps in the competing cyclization pathways.
References
- 1. keio.elsevierpure.com [keio.elsevierpure.com]
- 2. A Selective Intramolecular 5-exo-dig or 6-endo-dig Cyclization en Route to 2-Furanone or 2-Pyrone Containing Tricyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinetics.nsc.ru [kinetics.nsc.ru]
- 4. Thermodynamic and strain effects in the competition between 5-exo-dig and 6-endo-dig cyclizations of vinyl and aryl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 5-(2-Bromophenyl)-4-pentynoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 5-(2-Bromophenyl)-4-pentynoic acid. The following procedures are designed to ensure a safe laboratory environment and proper disposal of chemical waste.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1][2][3] | Protects against splashes of the acid, which can cause severe eye damage.[2] A face shield offers an additional layer of protection for the entire face.[1][2] |
| Skin Protection | Chemical-resistant lab coat or apron.[1] | Prevents contact with clothing and skin. |
| Hand Protection | Nitrile or butyl rubber gloves.[2] Double gloving is recommended.[1] | Provides a barrier against direct skin contact. Check glove manufacturer's specifications for chemical compatibility. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][3] If significant aerosolization or dust is expected, a NIOSH-approved respirator with appropriate cartridges may be necessary.[2][3] | Minimizes inhalation of potentially harmful vapors or dust. |
| Footwear | Closed-toe shoes.[4] | Protects feet from spills. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial when working with this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling:
-
Always wear the full complement of PPE as detailed in Table 1.
-
When transferring the chemical, use a funnel or other appropriate tools to minimize the risk of spills.[1]
-
Avoid direct contact with the substance.
-
Keep containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area.[5][6]
-
-
In Case of a Spill:
First Aid Measures
Immediate action is critical in the event of exposure.
Table 2: First Aid Procedures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9][8] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11] |
Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures. Improper disposal can harm the environment and violate regulations.
Waste Segregation and Disposal:
-
Halogenated Organic Waste: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[6][12] This includes contaminated consumables such as gloves, absorbent pads, and pipette tips.
-
Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and list all chemical constituents.[5][6]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as bases and strong oxidizing agents.[5]
-
Disposal Request: Contact your institution's environmental health and safety department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain.[13]
Safe Handling Workflow
The following diagram illustrates the key steps for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. iigtchem.com [iigtchem.com]
- 2. leelinework.com [leelinework.com]
- 3. Engineering Controls Database - Museums (Acids and Alkalis) [cdc.gov]
- 4. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. earth.utah.edu [earth.utah.edu]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. bucknell.edu [bucknell.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
